Folic acid hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O6.H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);1H2/t12-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUVNZVKCVQPNX-YDALLXLXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic and Production Methodologies of Folic Acid
Chemical Synthesis Pathways of Folic Acid
Chemical synthesis of folic acid is structurally complex, involving the precise assembly of its three core components: a pteridine (B1203161) ring, a para-aminobenzoic acid (p-ABA) moiety, and a glutamic acid residue. testbook.com The industrial processes are typically categorized as either single-step or two-step condensation reactions.
Single-Step Condensation Reactions
The single-step process is a widely used method for manufacturing folic acid. nih.gov This pathway involves the condensation of three key starting materials in a single reaction vessel. nih.govptfarm.pl The typical reactants are an appropriate pyrimidine (B1678525) derivative, a three-carbon molecule, and N-4-aminobenzoyl-L-glutamic acid. nih.govptfarm.pl A more specific example of this approach utilizes 2,4,5-triamino-6-hydroxypyrimidine salt, 3-halogenated pyruvaldehyde oxime, and N-(4-aminobenzamide)-L-glutamic acid. google.com This method replaces the traditionally used 1,1,3-trichloroacetone, aiming for milder reaction conditions and higher product purity. google.com
Two-Step Pterin (B48896) Synthesis and Subsequent Condensation
An alternative to the single-pot method is a two-step synthesis. This approach first focuses on constructing the pterin heterocyclic system, which is then condensed with N-4-aminobenzoyl-L-glutamic acid to yield the final folic acid molecule. nih.govptfarm.pl The initial formation of the pterin ring can be accomplished through classic organic reactions, such as the Gabriel-Isay condensation, which involves reacting 5,6-diaminopyrimidines with 1,2-dicarbonyl compounds. uni-greifswald.de Another method is the Timmis reaction, a stereoselective synthesis that condenses a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. nih.gov A more complex variation of the two-step synthesis involves the condensation of 2,4,5-triamino-6-hydroxypyrimidine with N-[p-(2,3-dihydroxy-2-en-propylidene)-benzoyl]-glutamate. ptfarm.pl
Synthetic Routes for Folic Acid Derivatives and Analogs
The synthesis of folic acid derivatives and analogs often requires multi-step, strategic approaches to modify the core structure for various applications, such as in diagnostics or as antimetabolite drugs.
Key strategies in synthesizing these analogs include:
Protecting Groups: To ensure reactions occur at the desired position, chemists use protecting groups. For instance, in the synthesis of pteroyl-L-tyrosine, the reactive N¹⁰-nitrogen of pteroic acid was protected with an N-trifluoroacetyl (N-TFA) group to prevent self-condensation. google.com Similarly, in preparing 5,8-dideazafolates, the carboxyl groups of L-glutamic acid are protected with t-butyl esters, which can be removed under mild acidic conditions without causing decomposition. nih.gov
Step-wise Construction: For creating conjugates, a step-wise construction of the folate core is often necessary. This ensures that a pharmacophore is attached specifically to the γ-carboxylic acid of the glutamate (B1630785) moiety, leaving the α-carboxylic acid site available for crucial biological recognition, such as by the folate receptor. rsc.org
Activation and Coupling: Amine derivatives of folic acid analogs like methotrexate (B535133) can be synthesized by first activating a carboxyl group with an agent like carbodiimide. google.com The activated intermediate is then reacted with a nucleophile, such as a diamine or hydrazine, to introduce a reactive amine handle. google.com Another route to methotrexate involves the reaction of 2,4-diamino-6-bromomethylpteridine hydrobromide with diethyl p-(N-methyl)-aminobenzoyl-L-glutamate. mdpi.com
These tailored synthetic routes allow for the creation of a wide variety of analogs, including radiolabeled derivatives for immunoassays and potent antimetabolites like pemetrexed (B1662193) and raltitrexed. google.commdpi.com
Biosynthetic Routes and Microbial Production Research
While mammals cannot synthesize folic acid, many microorganisms possess the complete de novo biosynthetic pathway, making them attractive candidates for industrial fermentation. nih.gov Research in this area focuses on identifying potent microbial strains and enhancing their production capabilities through metabolic engineering.
Investigation of Microbial Strains for Folate Biosynthesis
A diverse range of microorganisms has been identified for their ability to produce folates. The capacity for folate synthesis is highly strain-dependent. ftb.com.hrpnfs.or.kr Bacteria from several phyla, including Proteobacteria, Firmicutes, Actinobacteria, and Verrucomicrobia, have been shown to possess the genes for folate generation. frontiersin.org Probiotic bacteria, in particular, have garnered significant interest. researchgate.net
The table below summarizes some of the microbial strains investigated for folate biosynthesis.
| Phylum | Species | Strain Example(s) | Reference(s) |
| Firmicutes | Lactococcus lactis | - | researchgate.netnih.gov |
| Streptococcus thermophilus | - | researchgate.netjfda-online.com | |
| Lactobacillus delbrueckii ssp. bulgaricus | - | jfda-online.com | |
| Enterococcus faecium | - | researchgate.net | |
| Enterococcus faecalis | Symbioflor DSM 16431 | frontiersin.org | |
| Lactobacillus reuteri | ATCC PTA 6475 | frontiersin.org | |
| Bacillus subtilis | 168 | asm.org | |
| Lactiplantibacillus | - | researchgate.net | |
| Actinobacteria | Bifidobacterium bifidum | - | researchgate.net |
| Bifidobacterium longum | - | researchgate.net | |
| Proteobacteria | Escherichia coli | Nissle 1917 | frontiersin.orgresearchgate.net |
| Ascomycota (Fungi) | Ashbya gossypii | - | acs.org |
Metabolic Engineering Strategies for Enhanced Production
Metabolic engineering aims to rationally modify microbial metabolism to overproduce desired compounds like folic acid. Several key strategies have proven effective in boosting folate yields in various microorganisms.
A primary target for engineering is the enzyme GTP cyclohydrolase I (GCHI) , which catalyzes the first committed and often rate-limiting step in the pterin branch of the folate biosynthesis pathway. nih.govresearchgate.net Overexpression of the gene encoding this enzyme (folE) has led to significantly increased folate levels in organisms like Arabidopsis thaliana, tomato, rice, and the bacterium Lactococcus lactis. nih.govresearchgate.net
Another successful strategy involves increasing the pool of metabolic precursors.
In Bacillus subtilis and E. coli, deleting the gene for pyruvate kinase (PYK) was shown to divert metabolic flux towards phosphoenolpyruvate (B93156) (PEP), a key precursor for the p-ABA moiety, thereby increasing folic acid production. asm.orgresearchgate.net
Amplifying the expression of aminodeoxychorismate synthase (ADCS) , the enzyme for the first step of p-ABA synthesis, is an alternative approach to boost this precursor's availability. researchgate.net
The table below details some of the successful metabolic engineering strategies.
| Organism | Strategy | Target Gene(s)/Enzyme(s) | Outcome | Reference(s) |
| Escherichia coli | Increase precursor supply | Deletion of pyk (Pyruvate Kinase) | Increased folic acid production | researchgate.net |
| Bacillus subtilis | Increase precursor supply; Increase pathway flux | Deletion of pyk; Overexpression of aroH (DAHP synthase) | Eightfold higher yield than parent strain | asm.org |
| Lactococcus lactis | Increase pathway flux; Enhance product retention | Overexpression of folKE (GTP cyclohydrolase I) and folC (Polyglutamyl folate synthetase) | ~10-fold increase in extracellular folate; Increased intracellular retention | nih.gov |
| Ashbya gossypii | Increase pathway flux | Overexpression of key pathway enzymes (e.g., GTP cyclohydrolase I) | Total folate production of 6600 µg/L | acs.org |
| Arabidopsis thaliana (Plant) | Increase pathway flux | Overexpression of bacterial folE (GTP cyclohydrolase I) | 2- to 4-fold enhancement of folates | researchgate.net |
These engineering efforts demonstrate that by understanding and manipulating the control points and precursor supply within the folate biosynthetic pathway, it is possible to significantly enhance the production of this vital compound in various biological systems. nih.gov
Challenges in Biological Production and Separation Processes
While biological production of folic acid through fermentation offers a competitive alternative to chemical synthesis, its large-scale implementation is hindered by significant challenges, primarily related to the separation and purification of the final product. researchgate.netnih.gov The cost associated with these downstream processes is a key obstacle. researchgate.netnih.gov
The fermentation process itself requires meticulous control of environmental conditions to maximize yield. Parameters such as temperature and pH must be closely monitored; for many folic acid-producing microorganisms, a pH range of 6.0-7.0 and a temperature of 30-37°C are considered optimal. greenskybio.com However, even under ideal conditions, the concentration of folic acid in the fermentation broth is often low, complicating its recovery. researchgate.netresearchgate.netresearchgate.net
A major challenge is the inherent instability of folic acid and its natural forms (folates). acs.org Folates are highly water-soluble, sensitive to chemical conditions, and prone to oxidative degradation, which can lead to significant product loss during processing. greenskybio.comresearchgate.netmdpi.com The complexity of the fermentation broth presents another hurdle. The broth is a mixture containing not only the target folic acid but also microbial cells, residual nutrients, and various biosynthetic byproducts, including organic acids. greenskybio.comgoogle.com
Purification and Isolation Methodologies in Research Scales
At the research and preparative scale, various methodologies are employed to purify and isolate folic acid from either synthetic crude products or biological extracts. These techniques aim to achieve high purity, which is essential for applications such as the development of certified reference materials.
Chromatographic Methods are central to folic acid purification due to their high resolving power.
High-Performance Liquid Chromatography (HPLC) , particularly in its preparative (Prep-HPLC) and reversed-phase (RP-HPLC) modes, is a widely used and effective method. researchgate.netnih.gov Prep-HPLC has been shown to increase the purity of folic acid from a raw material of 95.2% to 99.4%. tandfonline.com Studies have optimized Prep-HPLC conditions, including mobile phase composition (e.g., acetonitrile (B52724) and water), flow rate, and injection volume, to balance purity and yield. researchgate.nettandfonline.com For instance, one study achieved a 99.4% purity with a 21.0% yield using a gradient mobile phase of acetonitrile and water at a flow rate of 16 mL/min. researchgate.nettandfonline.com RP-HPLC is frequently used for both separation and quantification, often coupled with UV, fluorescence, or electrochemical detection. nih.govusda.gov
Ion-Exchange Chromatography is another valuable technique, capable of separating closely related folic acid analogs. acs.org Diethylaminoethyl (DEAE) cellulose (B213188) columns have been successfully used for the quantitative separation and analysis of such mixtures. acs.org Solid-phase extraction (SPE) cartridges based on strong anion-exchange are also employed for purification prior to analysis. researchgate.netresearchgate.net
Affinity Chromatography offers high specificity by using immobilized folate-binding proteins. nih.gov This method can quantitatively purify folates from tissue extracts with recoveries of 90-95%, yielding a practically pure product suitable for direct physicochemical analysis. nih.gov
Recrystallization is a traditional and effective method for purifying synthetic folic acid. The process often involves dissolving the crude product in an acidic or alkaline solution, followed by controlled precipitation. One refining process involves dissolving crude folic acid in 15-25% hydrochloric acid, followed by alkali dissolution, treatment with an adsorbent, and finally, acid-regulated crystallization to yield a product with a purity of up to 99.56%. google.com Another approach uses sulfuric acid treatment followed by re-purification with sodium hydroxide (B78521) to achieve 97% purity. scientific.net While recrystallization can achieve high yields, it can be a more complex, multi-step process compared to single-run chromatographic methods. tandfonline.com
| Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Parameters/Notes | Source(s) |
|---|---|---|---|---|---|
| Preparative HPLC (Prep-HPLC) | 95.2 | 99.4 | 21.0 | Mobile phase: acetonitrile/water gradient; Flow rate: 16 mL/min. Purity increase from 98.2% (recrystallization) to 99.4%. | researchgate.nettandfonline.comtandfonline.com |
| Recrystallization | Crude | 99.56 | 75.0 | Multi-step process: acid dissolution (HCl), alkali refining, acid crystallization (pH 3.0-3.5). | google.com |
| Recrystallization | Crude | 97.0 | 51.3 | Treatment with 30% sulfuric acid, then re-purification with sodium hydroxide. | scientific.net |
| Affinity Chromatography | N/A (from tissue extract) | "Practically pure" | 90-95 (recovery) | Uses immobilized milk folate-binding protein. | nih.gov |
| Foam Fractionation & Crystallization | N/A (from wastewater) | 98.0 | 66.0 (total recovery) | Used to recover folic acid from dilute wastewater (6 mg/L). | researchgate.net |
Other Purification Techniques have also been explored at the research level.
Solvent Extraction can be used to partition folic acid from an aqueous phase. greenskybio.com Novel approaches have investigated the use of ionic liquids as an extraction medium, demonstrating high efficiency (up to 99.56%) for recovering folic acid from dilute aqueous solutions, simulating fermentation broths. researchgate.netnih.govresearchgate.net
Foam fractionation coupled with crystallization has been developed as a technology to effectively enrich and purify folic acid from wastewaters with low concentrations. researchgate.net
Adsorbent Treatment , using materials like activated carbon, is often integrated into purification processes to decolorize solutions and remove certain impurities. google.comgoogle.com
These methodologies, particularly when used in combination, allow for the production of highly purified folic acid hydrate (B1144303) suitable for research and as a reference standard. The choice of method often depends on the starting material, the scale of the operation, and the desired final purity and yield.
Advanced Analytical Characterization of Folic Acid Hydrate
Spectroscopic Techniques in Folic Acid Research
Spectroscopic methods are instrumental in providing detailed information about the molecular structure, vibrational modes, and electronic transitions of folic acid hydrate (B1144303).
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise molecular structure of folic acid hydrate in solution. ismar.org By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, a detailed conformational picture can be constructed.
¹H and ¹³C NMR are fundamental to confirming the identity and structure of folic acid. The ¹H NMR spectrum of folic acid in a solvent like DMSO-d₆ reveals distinct signals for the protons in the pteridine (B1203161) ring, the p-aminobenzoic acid (PABA) moiety, and the L-glutamic acid portion. ismar.org For instance, the aromatic protons of the PABA and pteridine moieties, as well as the aliphatic protons of the glutamic acid residue, appear at characteristic chemical shifts. mdpi.comresearchgate.net Two-dimensional NMR techniques, such as COSY and NOESY, provide further insights into the connectivity and spatial proximity of protons, helping to define the molecule's three-dimensional structure in solution. ismar.org
NMR is also pivotal in studying the molecular interactions of folic acid with other molecules, such as metal ions. Studies on the interaction between folic acid and copper(II) ions (Cu²⁺) using ¹H and ¹³C NMR have shown that Cu²⁺ predominantly coordinates with the pteridine ring of the folic acid molecule. mdpi.comresearchgate.net This interaction is concentration-dependent; at lower folic acid concentrations, Cu²⁺ binding to the pteridine ring is more effective. mdpi.comresearchgate.net The paramagnetic effects induced by copper on the proton signals of the pteridine and PABA moieties provide evidence of the binding site, with minimal effects observed on the glutamic acid signals. mdpi.comresearchgate.net Furthermore, NMR studies have been used to investigate the self-association of folic acid and its derivatives in aqueous solutions, revealing that folic acid can form dimers. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Folic Acid in DMSO-d₆
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | 161.27 |
| C4 | - | 156.16 |
| C6 | - | - |
| C7 | 8.63 | - |
| C9 | 4.48 | - |
| C10 | - | - |
| C11, C15 | 7.64 | - |
| C12, C14 | 6.64 | - |
| C13 | - | - |
| C16 | - | - |
| C17 | - | - |
| C18 | - | - |
| C19 | 4.31 | - |
| C20 | 1.91-2.03 | - |
| C21 | 2.51 | - |
| C22 (γ-COOH) | 12.40 | - |
| C23 (α-COOH) | 11.42 | - |
Data compiled from representative literature values. mdpi.com
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information on the functional groups and the solid-state structure of this compound. usask.ca These complementary methods probe the vibrational modes of the molecule's chemical bonds.
FTIR spectroscopy of solid this compound displays characteristic absorption bands corresponding to its various functional groups. tudublin.ieresearchgate.net Key bands include those for O-H stretching of the carboxylic acid groups and water of hydration, N-H stretching of the amine and amide groups, C=O stretching of the carboxylic acid and amide functionalities, and vibrations of the pteridine and phenyl rings. tudublin.ieresearchgate.net For example, a band around 1690 cm⁻¹ is often attributed to the C=O stretching of the carboxylic acid, while the amide C=O stretch appears near 1643 cm⁻¹. tudublin.iescielo.br
Table 2: Key Vibrational Bands (cm⁻¹) for this compound
| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| C=O stretch (amide) | ~1643 | - |
| N-H bend | ~1607 | ~1602 |
| Phenyl and Pterin (B48896) rings | ~1510 | ~1567, ~1513 |
| O-H deformation | ~1404 | ~1413 |
Data based on studies of folate-modified compounds. tudublin.ie
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of this compound and for studying its complex formation with other molecules. Folic acid exhibits characteristic absorption maxima in the UV-Vis spectrum due to the electronic transitions within its conjugated pteridine and PABA systems.
In an aqueous solution, folic acid typically shows two main absorption peaks. For instance, in a phosphate (B84403) buffer, characteristic absorption maxima are observed around 284 nm and 350 nm. researchgate.netnihs.go.jp The absorbance at a specific wavelength, often the maximum at ~281 nm in a dilute base, is directly proportional to the concentration, a principle that forms the basis of many quantitative assays for folic acid in pharmaceutical formulations. chemconsai.comijpsr.com The ratio of absorbances at different wavelengths, such as A256/A365, is often used as a purity check. nihs.go.jp
UV-Vis spectroscopy is also a valuable tool for monitoring the formation of complexes between folic acid and other molecules, such as proteins or cyclodextrins. tandfonline.combeilstein-journals.org The binding of folic acid to another molecule can lead to changes in its electronic environment, resulting in a shift in the absorption maximum (a bathochromic or hypsochromic shift) or a change in the molar absorptivity (a hyperchromic or hypochromic effect). tandfonline.com For example, the interaction of folic acid with zein, a protein, was studied by observing changes in the UV-Vis spectrum, which indicated the formation of a zein-folic acid complex. tandfonline.com Similarly, UV-Vis titrations have been used to determine the association constants for the complexation of folic acid with cyclodextrins. beilstein-journals.org
Table 3: UV-Vis Absorption Maxima of Folic Acid
| Solvent/Condition | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |
|---|---|---|---|
| 0.1 M NaOH | ~256 | ~283 | ~365 |
| Phosphate Buffer (pH 7) | ~284 | ~350 | - |
Data compiled from various spectrophotometric studies. researchgate.netnihs.go.jp
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational and Solid-State Analysis
Chromatographic and Mass Spectrometric Approaches
Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of folic acid and its various forms, especially in complex biological matrices.
Liquid chromatography-mass spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS), has become the method of choice for the sensitive and specific quantification of various folate species in cellular and biological samples. ugent.benih.gov This is crucial as folates exist in cells in multiple forms, differing in their oxidation state (tetrahydrofolate, dihydrofolate, folic acid), one-carbon substitutions (e.g., 5-methyl-THF, 10-formyl-THF), and the length of their polyglutamate tail. nih.govacs.org
The methodology typically involves several key steps. First, cellular folates are extracted, often using a cold methanol-water mixture containing antioxidants like ascorbic acid to prevent degradation and interconversion. nih.gov To overcome the analytical challenges posed by the instability and interconvertibility of different folate species, derivatization methods have been developed. For example, reductive methylation using stable isotope-labeled reagents can stabilize the folates while retaining information about their original one-carbon unit and redox state. nih.govacs.org
Following extraction and potential derivatization, the folate species are separated using liquid chromatography. Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) have been employed. acs.org HILIC is particularly effective for separating the highly hydrophilic polyglutamated folates. acs.org The separated folates are then detected by a mass spectrometer, often a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification. nih.gov Stable isotope-labeled internal standards are commonly used to ensure accurate quantification by correcting for matrix effects and variations in extraction efficiency and instrument response. acs.org
Immunoaffinity chromatography (IAC) is a highly selective sample preparation technique used for the purification and concentration of folic acid from complex matrices like food and biological samples prior to analysis by methods such as HPLC or LC-MS/MS. mzfoodtest.comr-biopharm.com The principle of IAC is based on the specific and reversible binding between an antibody and its target antigen, in this case, folic acid. mzfoodtest.com
In a typical IAC procedure, monoclonal antibodies specific to folic acid are immobilized on a solid support material packed into a column. r-biopharm.comr-biopharm.com A sample extract is passed through the column, and the folic acid is selectively retained by the antibodies. mzfoodtest.com Unbound components of the sample matrix are then washed away. mzfoodtest.com Finally, the bound folic acid is eluted from the column using a change in pH or solvent composition, yielding a purified and concentrated analyte solution for subsequent analysis. r-biopharm.com This cleanup step significantly reduces matrix interference, thereby improving the accuracy and sensitivity of the final detection method. mzfoodtest.com
Building on the same principle of antibody-antigen recognition, various immunodiagnostic assays have been developed for the rapid detection of folic acid. poclightbio.combiopremier.com Enzyme-linked immunosorbent assays (ELISA) are a common format. biopremier.comeaglebio.com In a competitive ELISA for folic acid, a known amount of enzyme-labeled folic acid competes with the folic acid in the sample for binding to a limited number of antibody-binding sites, typically coated on a microtiter plate. biopremier.comeaglebio.com The amount of bound enzyme, which is inversely proportional to the concentration of folic acid in the sample, is then determined by adding a substrate that produces a measurable signal (e.g., color or light). biopremier.comeaglebio.com Other immunodiagnostic formats include chemiluminescence immunoassays (CLIA), which utilize a chemiluminescent reaction for signal generation, offering high sensitivity. poclightbio.comcapitalbiotechnology.com These immunoassays provide rapid and high-throughput screening tools for folic acid. biopremier.com
High-Performance Liquid Chromatography (HPLC) in Folic Acid Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantitative analysis of folic acid in various matrices, including pharmaceutical formulations and fortified foods. nih.govusda.govnih.gov The versatility of HPLC allows for the development of specific, precise, and accurate methods tailored to the sample type and analytical goals. chemrj.org
Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. nih.govchemrj.orgmfd.org.mk The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase, which typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is a critical parameter that influences the retention and resolution of folic acid. chemrj.orgsielc.com
Several methods have been developed employing different mobile phase compositions and detection techniques. For instance, an isocratic elution using a mobile phase of 40 mM sodium phosphate dibasic, heptahydrate buffer, and 8% acetonitrile (v/v) at pH 5.5 has been successfully used for the quantification of folic acid in fortified food products, with detection achieved through coulometric electrochemical methods. nih.govresearchgate.net Another method employs a mobile phase of methanol and acetate (B1210297) buffer (pH 5.2) in a 50:50 v/v ratio with UV detection at 240 nm. chemrj.org For the analysis of folic acid and its impurity D, a gradient elution with a phosphate buffer-methanol mobile phase and a methanol mobile phase has been utilized. google.com
The choice of detector is also crucial for sensitive and selective analysis. UV-Vis detectors are widely used, with detection wavelengths typically set around 280-300 nm. google.comdergipark.org.tr Photodiode array (PDA) detectors offer the advantage of acquiring the entire UV spectrum of the eluting peaks, aiding in peak identification and purity assessment. chemrj.org For enhanced sensitivity and specificity, especially in complex matrices like plasma, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This technique allows for the precise quantification of folic acid and its various forms with high accuracy. nih.govresearchgate.net
Hydrophilic Interaction Chromatography (HILIC) presents an alternative to RP-HPLC, particularly for the analysis of polar compounds like folates. researchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, offering a different selectivity compared to reversed-phase methods. researchgate.net
Interactive Table: HPLC Methods for Folic Acid Analysis
| Stationary Phase | Mobile Phase | Detection | Application | Reference |
| C18 | Methanol and acetate buffer pH 5.2 (50:50 v:v) | PDA at 240 nm | Tablets | chemrj.org |
| C18 | 40 mM sodium phosphate dibasic, heptahydrate buffer, and 8% acetonitrile (v/v), pH 5.5 | Coulometric electrochemical | Fortified fruit juices and cereal products | nih.govresearchgate.net |
| Newcrom BH | Acetonitrile/Water (15/85%) with 20 mM Ammonium Formate buffer (pH 3.0) | UV at 284 nm | General | sielc.com |
| C18 | Ammonium acetate (1 mM)-acetic acid-acetonitrile (9.9:0.1:90, v/v/v) | MS/MS | Human Plasma | nih.gov |
| Inertsil C8 | Methanol and phosphate buffer (pH 6.4) (12:88, v/v) | UV at 280 nm | Tablets | mfd.org.mk |
X-ray Diffraction Analysis of Crystalline this compound Forms
X-ray Diffraction (XRD) is an indispensable tool for characterizing the solid-state structure of this compound, revealing details about its crystallinity and polymorphic forms. The crystal structure of folic acid dihydrate has been determined using synchrotron X-ray powder diffraction data. cambridge.org It crystallizes in the orthorhombic space group P212121. cambridge.orgresearchgate.net The molecule adopts an extended conformation, with the pteridine ring present in the keto form. nih.gov A significant feature of this conformation is that the C(4) oxygen and N(10) atoms are located on the same side of the molecule and are hydrogen-bonded to the same water molecule. nih.gov This arrangement is notably different from the conformation observed for methotrexate (B535133) when bound to dihydrofolate reductase, where the pteridine ring is rotated by approximately 180 degrees. nih.gov
The crystalline structure of folic acid dihydrate is heavily influenced by a three-dimensional network of hydrogen bonds. cambridge.org The dicarboxylic acid side chain exists in a bent conformation, which is a key factor in the ability of folate derivatives to coordinate with metal cations. cambridge.org
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical sciences as different polymorphs can exhibit varying physical properties. While the dihydrate is a well-characterized form, other crystalline forms and pseudopolymorphs of related folate compounds have been identified. google.comgoogle.com For instance, various stable crystalline pseudopolymorphic forms, such as hydrates of the dipotassium (B57713) salt of an antifolate compound, have been characterized by their unique X-ray powder diffraction patterns. google.com Similarly, different crystalline forms of pemetrexed (B1662193) diacid, a folic acid antagonist, have been identified, some of which are hydrates. google.com The study of these different forms is crucial for understanding their stability and biopharmaceutical properties.
Interactive Table: Crystallographic Data for Folic Acid Dihydrate
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P212121 | cambridge.orgresearchgate.net |
| a (Å) | 7.27578(3) | cambridge.org |
| b (Å) | 8.63217(4) | cambridge.org |
| c (Å) | 32.41719(22) | cambridge.org |
| V (ų) | 2035.985(18) | cambridge.org |
| Z | 4 | cambridge.org |
Evaluation of Folic Acid Stability and Degradation Products in Research Settings
The stability of this compound is a critical factor in research and various applications, as it is susceptible to degradation under several conditions, including light, temperature, pH, and oxidation. researchgate.netnih.gov Understanding the degradation pathways and identifying the resulting products are essential for ensuring the integrity of folic acid in experimental settings and fortified products.
One of the primary degradation pathways involves the cleavage of the C9-N10 bond, which connects the pteridine moiety to the p-aminobenzoylglutamic acid portion of the molecule. researchgate.netnih.gov This cleavage results in the formation of two main degradation products: pterin-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid. researchgate.netnih.govroyalsocietypublishing.org This degradation can be induced by factors such as UV irradiation. researchgate.netnih.gov
The stability of folic acid is also pH-dependent. It is known to be more stable in neutral to alkaline conditions and less stable in acidic environments. researchgate.net For instance, under acidic stress (0.1 M HCl), folic acid has been shown to be more susceptible to degradation than other compounds like 6-mercaptopurine, with p-aminobenzoylglutamic acid being an identified impurity from hydrolysis. mdpi.com
Temperature is another significant factor affecting folic acid stability. Thermal degradation studies have shown that the glutamic acid fragment of folic acid is often the first part of the molecule to be lost. researchgate.net At a temperature of 100°C, this compound has a half-life of 48 minutes. vulcanchem.com
In long-term storage, such as in frozen serum samples, folic acid can undergo substantial degradation. nih.gov Studies on serum stored at -25°C for extended periods have shown a decrease in the concentration of 5-methyltetrahydrofolate, a primary form of folate in the body. nih.gov However, a significant portion of the degraded folate can be recovered and quantified as p-aminobenzoylglutamate (pABG) equivalents, suggesting that the pABG assay is a suitable method for analyzing folate status in archival samples. nih.gov
Interactive Table: Major Degradation Products of Folic Acid
| Degradation Product | Formation Pathway | Analytical Detection | Reference |
| p-Aminobenzoyl-L-glutamic acid | Cleavage of the C9-N10 bond | HPLC, LC-MS | researchgate.netnih.govroyalsocietypublishing.org |
| Pterin-6-carboxylic acid | Cleavage of the C9-N10 bond | HPLC, LC-MS | researchgate.netnih.govroyalsocietypublishing.org |
| 4-alpha-hydroxy-5-methyltetrahydrofolate | Oxidation of 5-methyltetrahydrofolate | LC-MS/MS | nih.gov |
Molecular and Biochemical Mechanisms of Folic Acid Function
Role in One-Carbon Metabolism Pathways
One-carbon metabolism comprises a series of interconnected biochemical reactions that are fundamental to life. creative-proteomics.comcreative-proteomics.com Folic acid, in its reduced and active form, is a central player in this metabolic system, which is critical for nucleotide biosynthesis, amino acid homeostasis, and epigenetic regulation. nih.govmdpi.com
Tetrahydrofolate as a Cofactor in One-Carbon Unit Transfer
Folic acid itself is biologically inactive. nih.govahajournals.org To perform its functions, it must first be converted to its active form, tetrahydrofolate (THF), through a two-step reduction process catalyzed by the enzyme dihydrofolate reductase (DHFR). wikipedia.orgdrugbank.compatsnap.com THF and its derivatives are the actual cofactors that carry and transfer one-carbon units. creative-proteomics.comuthscsa.edunih.gov These single-carbon units, such as methyl, methylene (B1212753), and formyl groups, are essential for a variety of biosynthetic reactions. wikipedia.orgnews-medical.net The sources of these one-carbon units are primarily amino acids like serine, glycine, and histidine. creative-proteomics.comnih.gov
The versatility of THF allows it to exist in several forms, each carrying a one-carbon unit at a different oxidation state. This enables THF to participate in a wide range of metabolic pathways. uthscsa.edu
Contribution to Purine (B94841) and Pyrimidine (B1678525) Biosynthesis
A critical function of THF derivatives is their indispensable role in the de novo synthesis of purines (adenine and guanine) and the pyrimidine, thymine, which are the building blocks of DNA and RNA. nih.govdrugbank.compatsnap.com Specifically, N10-formyl-THF is required at two steps in the purine biosynthesis pathway. ahajournals.orglumenlearning.commdpi.com For pyrimidine synthesis, 5,10-methylene-THF is necessary for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor of thymidine. nih.gov This process is vital for DNA replication and repair, particularly in rapidly dividing cells. mdpi.comnews-medical.net
The demand for folate in nucleotide synthesis is substantial. For instance, in proliferating mammalian cells, purine synthesis represents the largest utilization of folate-derived one-carbon units. nih.gov
Regulation of Homocysteine Remethylation and Methionine Cycle
Folate plays a crucial role in the methionine cycle by facilitating the remethylation of homocysteine to methionine. tubitak.gov.trfrontiersin.orgfrontiersin.org Homocysteine is a sulfur-containing amino acid derived from the metabolism of methionine. frontiersin.orgscielo.br The major circulating form of folate, 5-methyl-THF, donates its methyl group to homocysteine in a reaction catalyzed by methionine synthase, an enzyme that requires vitamin B12 as a cofactor. nih.govathenslab.grmdpi.com This reaction not only regenerates methionine but also recycles THF, making it available for other metabolic processes. frontiersin.orgathenslab.gr
The regulation of homocysteine levels is critical, as elevated levels are associated with various health issues. tubitak.gov.trfrontiersin.org The methionine regenerated in this cycle is a precursor for the synthesis of S-adenosylmethionine (SAM). tubitak.gov.trnih.gov
Involvement in S-Adenosylmethionine (SAM) Formation and Methylation Reactions
Methionine, produced through the folate-dependent remethylation of homocysteine, is converted to S-adenosylmethionine (SAM). nih.govmdpi.comnih.gov SAM is the primary methyl donor for a vast array of methylation reactions within the cell. nih.govathenslab.grmdpi.com These reactions are essential for the methylation of DNA, RNA, proteins (including histones), and phospholipids. nih.govoregonstate.edu
DNA methylation is a key epigenetic mechanism that regulates gene expression without altering the DNA sequence itself. nih.govimrpress.com By ensuring a steady supply of SAM, folic acid indirectly influences gene expression, genomic stability, and cellular differentiation. nih.govnih.gov
Enzymatic Transformations of Folic Acid
The conversion of the synthetic form, folic acid, into its biologically active forms is a critical step that enables its participation in one-carbon metabolism. This transformation is entirely dependent on the activity of a key enzyme.
Dihydrofolate Reductase (DHFR) Activity and Folate Reduction Pathways
Dihydrofolate reductase (DHFR) is the enzyme responsible for the reduction of folic acid to THF. nih.govdrugbank.come-crt.org This process occurs in two successive steps, both catalyzed by DHFR and requiring NADPH as a cofactor. mdpi.comwikipedia.org First, folic acid is reduced to 7,8-dihydrofolate (DHF). wikipedia.orgpatsnap.com Subsequently, DHF is further reduced to the active 5,6,7,8-tetrahydrofolate (THF). wikipedia.orgpatsnap.com
The activity of DHFR is a rate-limiting step in the activation of folic acid. wikipedia.org Research has shown that in humans, the activity of DHFR in the liver is significantly lower and more variable compared to that in rats. nih.gov This limited capacity to convert folic acid to its active form can have implications for the metabolic utility of high intakes of synthetic folic acid. nih.gov DHFR is a target for various drugs, including the anticancer agent methotrexate (B535133), which inhibits the enzyme and thereby disrupts DNA synthesis in rapidly dividing cancer cells. e-crt.orgebi.ac.uk
Folylpoly-gamma-glutamate Synthetase (FPGS) and Intracellular Folate Polyglutamylation
Folylpoly-gamma-glutamate synthetase (FPGS) is a crucial enzyme in the intracellular metabolism of folic acid. nih.govgenecards.org Its primary function is to catalyze the sequential addition of glutamate (B1630785) residues to folate and its derivatives, a process known as polyglutamylation. koreamed.orgashpublications.org This enzymatic reaction is vital for folate homeostasis for two main reasons. Firstly, the addition of multiple glutamate molecules increases the size and negative charge of the folate molecule, effectively trapping it within the cell and preventing its efflux. nih.govresearchgate.net This leads to a significant accumulation of folates inside the cell, with concentrations that can be orders of magnitude higher than in the bloodstream. researchgate.net
Secondly, these polyglutamylated forms of folate are the preferred substrates for most folate-dependent enzymes. nih.govkoreamed.org This enhanced affinity increases the efficiency of crucial metabolic pathways that rely on one-carbon transfers, such as the synthesis of purines, pyrimidines, and certain amino acids. genecards.org The activity of FPGS is subject to feedback inhibition by its end-products, the folylpolyglutamates, which helps to regulate intracellular folate levels. acs.org The expression and activity of FPGS are often linked to cellular proliferation, with higher levels observed in rapidly dividing cells. nih.gov
Methylenetetrahydrofolate Reductase (MTHFR) and Active Folate Generation
Methylenetetrahydrofolate reductase (MTHFR) is a key enzyme in folate metabolism that plays a central role in converting folic acid into its active form. medlineplus.govmdpi.com Specifically, MTHFR catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. medlineplus.govopenaccessjournals.com This reaction is a critical step because 5-methyltetrahydrofolate is the primary circulatory form of folate in the body and is essential for the remethylation of homocysteine to methionine. medlineplus.govnih.gov
The generation of methionine is a vital process as it is a precursor for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions within the cell. openaccessjournals.com These reactions include the methylation of DNA, RNA, proteins, and phospholipids. openaccessjournals.com The activity of the MTHFR enzyme is, therefore, a critical link between folate metabolism and the methionine cycle, ultimately influencing cellular methylation potential. mdpi.com Genetic variations, or polymorphisms, in the MTHFR gene can lead to reduced enzyme activity, which can affect homocysteine levels and folate metabolism. medlineplus.govmdpi.com
Epigenetic Modulations by Folic Acid in Experimental Models
Folic acid plays a significant role in epigenetic regulation by influencing DNA methylation and histone modifications. These processes are fundamental to the control of gene expression and are dependent on the availability of methyl groups, which are supplied through the folate metabolic pathway.
Influence on DNA Methylation Processes
Folic acid is a critical nutrient for the maintenance of normal DNA methylation patterns. nih.govresearchgate.net The metabolic pathway involving folic acid provides the one-carbon units necessary for the synthesis of S-adenosylmethionine (SAM), which is the direct donor of methyl groups for the methylation of DNA. frontiersin.orgtandfonline.com This epigenetic modification primarily occurs at cytosine bases within CpG dinucleotides. oup.com
Experimental studies in animal models have demonstrated a direct link between folic acid intake and DNA methylation status. frontiersin.org For instance, a maternal diet with high doses of folic acid has been shown to alter the DNA methylation patterns in the cerebellum of mouse offspring in a sex-specific manner. frontiersin.org Conversely, folate deficiency can lead to global DNA hypomethylation, which is a hallmark of genomic instability and has been observed in various disease states. frontiersin.org Research has also shown that folic acid supplementation can modulate DNA methylation levels, with some studies indicating that supra-physiological concentrations can induce aberrant DNA methylation patterns in normal human cells in vitro. tandfonline.commdpi.com The effect of folic acid on DNA methylation is complex and can result in both hypermethylation and hypomethylation of different genomic regions. frontiersin.org
Impact on Histone Modification Mechanisms
Beyond its influence on DNA methylation, folic acid also affects histone modifications, another key layer of epigenetic control. plos.org Histones are proteins that package DNA into chromatin, and modifications to their amino-terminal tails, such as methylation and acetylation, can alter chromatin structure and regulate gene transcription. plos.org
The availability of S-adenosylmethionine (SAM), which is dependent on the folate cycle, is also essential for histone methylation. frontiersin.org Histone methyltransferases use SAM as a methyl donor to add methyl groups to specific lysine (B10760008) and arginine residues on histone proteins. researchgate.net Experimental models have shown that folate status can impact these modifications. For example, in a study using human neuroblastoma cells, high doses of folic acid, particularly in cells with reduced MTHFR function, led to changes in histone H3 acetylation and phosphorylation. plos.org Another study suggested that folate deficiency could be associated with increased levels of methylated lysine 4 on histone 3, potentially through effects on the enzyme LSD1, a histone demethylase. researchgate.net These findings indicate that folic acid's epigenetic role is multifaceted, influencing both the DNA and the protein components of chromatin. frontiersin.orgplos.org
Cellular Uptake and Transport Systems for Folates
The transport of folates into cells is a critical process for maintaining intracellular folate homeostasis and is mediated by specific carrier proteins. These transport systems ensure that cells have an adequate supply of folates for their metabolic needs.
Reduced Folate Carrier (RFC) Dynamics
The reduced folate carrier (RFC), also known as SLC19A1, is the primary transporter responsible for the uptake of folates into mammalian cells. rcsb.orgnih.gov It functions as an anion exchanger, facilitating the import of folates across the cell membrane in exchange for intracellular anions. rcsb.orgfaseb.org While RFC has a higher affinity for reduced folates, it also transports the synthetic form, folic acid. nih.gov
The expression and function of RFC are crucial for maintaining cellular folate levels, and alterations in its activity can have significant physiological consequences. nih.gov For example, loss of RFC function can lead to resistance to antifolate drugs like methotrexate, which rely on this transporter for cellular entry. nih.govfrontierspartnerships.org The RFC is a transmembrane protein, and its structure and function have been studied using various biochemical and molecular techniques. frontierspartnerships.org Cryo-electron microscopy has provided insights into the molecular basis of substrate recognition and transport by the human RFC. rcsb.orgebi.ac.uk The activity of the RFC can be influenced by factors such as pH and the presence of competing anions. frontierspartnerships.org Once inside the cell, folates are typically polyglutamylated, which traps them intracellularly and prevents their efflux through the RFC. mdpi.com
Folate Receptor (FR) Mediated Internalization
Folate receptors (FRs) are high-affinity, glycoprotein-based receptors that facilitate the cellular uptake of folic acid through a process known as receptor-mediated endocytosis. rsc.orgaacrjournals.orgmdpi.com These receptors are anchored to the cell surface by a glycosylphosphatidylinositol (GPI) anchor. rsc.orgaacrjournals.org There are four known isoforms (FRα, FRβ, FRγ, and FRδ), with FRα and FRβ being primarily responsible for the cellular uptake of folic acid. rsc.org These isoforms share approximately 70% amino acid sequence identity. rsc.org
The process begins when folic acid in the extracellular environment binds to the folate receptors. rsc.org FRs exhibit a very high affinity for folic acid, with a dissociation constant (Kd) of approximately 10⁻¹⁰ M. rsc.org This binding affinity is significantly higher than for reduced folate derivatives like 5-methyltetrahydrofolate (5MTHF), which has a Kd between 1-10 nmol/L. aacrjournals.org Upon binding, the plasma membrane invaginates around the receptor-ligand complex, forming an intracellular vesicle called an endosome. mdpi.com This internalization process is energy-dependent. aacrjournals.org
Once inside the cell within the endosome, the local environment becomes acidified to a pH of about 5, due to the action of proton pumps. rsc.org This drop in pH induces a conformational change in the folate receptor, causing the release of the bound folic acid into the cytosol. rsc.orgmdpi.com Following the release of its cargo, the receptor is recycled back to the cell surface, ready to bind to another folic acid molecule. mdpi.com The expression of folate receptors on the cell surface is regulated by the intracellular folate content; receptor activity increases significantly when cells are depleted of folate. nih.gov Interestingly, the rate of FR internalization does not seem to be affected by whether the receptor is occupied by a ligand. acs.org
Table 1: Folate Receptor (FR) Binding Affinities
| Ligand | Dissociation Constant (Kd) | Reference |
|---|---|---|
| Folic Acid | ~0.4 nM - 1 nM | aacrjournals.orgnih.gov |
| 5-Methyltetrahydrofolate (5-MTHF) | ~1-10 nM | aacrjournals.org |
Proton-Coupled Folate Transporter (PCFT) Activity
The Proton-Coupled Folate Transporter (PCFT), encoded by the SLC46A1 gene, is a critical membrane transport protein for the absorption of dietary folates. nih.govwikipedia.org Unlike the folate receptor, PCFT functions as a symporter, co-transporting folic acid and protons into the cell. nih.gov This transport process is driven by the proton gradient across the cell membrane, making it most efficient in an acidic environment. nih.gov
PCFT's activity is optimally functional at a pH of approximately 5.5, which is characteristic of the microenvironment of the proximal small intestine where it is highly expressed, particularly in the duodenum and jejunum. nih.govwikipedia.orgbiorxiv.org This pH-dependency distinguishes it from other folate transporters like the reduced folate carrier (RFC), which operates optimally at a neutral pH of 7.4. wikipedia.org The transport mediated by PCFT is electrogenic and involves an ordered cycle of folate and proton binding to and dissociating from the carrier. nih.gov As the pH increases, the transporter's efficiency decreases due to an increase in the transport Michaelis constant (Kt) and a decrease in the maximum velocity (Vmax). nih.gov
PCFT exhibits a high affinity for folic acid at acidic pH, with a Km of approximately 0.5 to 1 μM. biorxiv.org It is also expressed in other tissues, including the choroid plexus, where it is required for the transport of folates into the cerebrospinal fluid, and at the basolateral membrane of hepatocytes. nih.govwikipedia.org Loss-of-function mutations in the PCFT gene lead to hereditary folate malabsorption, a condition characterized by severe systemic and cerebral folate deficiency. nih.govbiorxiv.org
Table 2: Characteristics of Proton-Coupled Folate Transporter (PCFT)
| Characteristic | Description | Reference |
|---|---|---|
| Gene | SLC46A1 | wikipedia.org |
| Mechanism | Proton Symporter (H⁺/Folate Co-transport) | nih.gov |
| Optimal pH | ~5.5 | wikipedia.org |
| Primary Location | Apical membrane of the proximal small intestine (duodenum, jejunum) | wikipedia.org |
| Other Locations | Choroid plexus, kidney, liver (hepatocyte sinusoidal membrane), placenta | nih.govwikipedia.org |
| Affinity for Folic Acid (at acidic pH) | High (Km ~0.5-1 µM) | biorxiv.org |
ATP-Driven Folate Efflux Transporters (MRP, BCRP)
In addition to influx mechanisms, cells possess efflux transporters that actively export folates and other substances. Key among these are members of the ATP-binding cassette (ABC) superfamily, specifically certain Multidrug Resistance-Associated Proteins (MRPs/ABCC) and the Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govresearchgate.netmdpi.com These transporters function as ATP-dependent, unidirectional exporters. nih.govmdpi.com
MRPs, including MRP1-5, and BCRP are known to transport a wide variety of substrates, including naturally occurring folates. nih.govmdpi.com They generally function as high-capacity, low-affinity transporters. nih.govresearchgate.netresearchgate.net For example, MRP5 has been shown to transport folic acid with a Michaelis constant (KM) of 1.0 mmol/L and a maximum velocity (VMAX) of 875 pmol per mg of protein per minute. aacrjournals.org The energy for this transport is derived from the hydrolysis of ATP. aacrjournals.org
Overexpression of these transporters can lead to a decrease in cellular folate pools, while their absence can result in a significant increase in intracellular folate levels. nih.govresearchgate.net These transporters also play a role in the context of antifolate drugs, where their overexpression can confer resistance by actively pumping the drugs out of the cell. nih.govresearchgate.net While cellular retention of folates is often enhanced by their conversion to polyglutamated forms, some efflux transporters, such as MRP5 and BCRP, are capable of transporting not only monoglutamate forms of folic acid but also di- and triglutamate derivatives. nih.govresearchgate.netaacrjournals.org However, long-chain polyglutamates (with more than three glutamate residues) are generally not substrates for these export pumps. mdpi.com
Table 3: Characteristics of ATP-Driven Folate Efflux Transporters
| Transporter | Family | Energy Source | Substrates | Kinetic Parameters for Folic Acid | Reference |
|---|---|---|---|---|---|
| MRP5 (ABCC5) | ABC Transporter | ATP Hydrolysis | Folic Acid, Methotrexate (MTX), MTX-diglutamate | KM = 1.0 mmol/L; VMAX = 875 pmol/mg/min | aacrjournals.org |
| BCRP (ABCG2) | ABC Transporter | ATP Hydrolysis | Folic Acid (mono- and polyglutamates), Methotrexate, Mitoxantrone | High capacity, low affinity | nih.govmdpi.comresearchgate.net |
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| 5-Methyltetrahydrofolate (5MTHF) |
| Folic acid |
| Glutamic acid |
| Methotrexate |
| p-Aminobenzoylglutamic acid |
| Pteroic acid |
Molecular Interactions and Complex Formation of Folic Acid Hydrate
Interactions with Metal Ions
The multifaceted structure of folic acid provides several potential coordination sites for metal ions, leading to the formation of diverse metal-folic acid complexes. These interactions are of significant interest due to their potential biological implications.
Coordination Chemistry with Transition Metals (e.g., Copper(II) Ions)
Folic acid can form complexes with a variety of transition metal ions, including copper(II), iron(II/III), manganese(II), cobalt(II), nickel(II), and zinc(II). mdpi.com The coordination can occur through different donor atoms within the folic acid molecule.
Research on the interaction between folic acid and copper(II) ions has revealed complex, concentration-dependent coordination behavior. Some studies, utilizing nuclear magnetic resonance (NMR) spectroscopy, suggest that at lower, more physiologically relevant concentrations, Cu(II) ions predominantly coordinate with the N5 and O4 atoms of the pteridine (B1203161) ring. mdpi.comresearchgate.net This interaction is supported by paramagnetic effects observed on the protons of the pteridine and p-aminobenzoic acid moieties, with minimal effects on the glutamic acid residue signals. mdpi.comresearchgate.net However, at higher concentrations of folic acid, intermolecular interactions between folic acid molecules can hinder the binding of copper to the pteridine ring. mdpi.com
Conversely, other studies, often involving solid-state analysis, indicate that coordination occurs through the carboxylate groups of the glutamic acid moiety. mdpi.comnih.gov In these cases, the folate anion acts as a bidentate ligand, coordinating to the metal ion through both the α- and γ-carboxylate groups. nih.govresearchgate.net For instance, complexes of copper(II) and iron(III) with folic acid have been synthesized where the metal to folic acid molar ratio is 1:2, with the folic acid acting as a bidentate ligand through its two carboxylic groups. nih.gov Similar bidentate coordination through the carboxylate groups has been proposed for complexes with Mn(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II).
Structural Analysis of Metal-Folic Acid Complexes
The structural elucidation of metal-folic acid complexes has been approached through various analytical techniques, including spectroscopic methods (FTIR, UV-Vis), NMR, and computational modeling, as crystallographic data for many of these complexes are not widely available.
In complexes where coordination is proposed through the glutamate (B1630785) moiety, infrared (IR) spectroscopy shows shifts in the characteristic vibrational bands of the carboxylic acid groups upon complexation. nih.gov For example, in copper(II) and iron(III) folate complexes, the strong absorption band of the free carboxylic group disappears and is replaced by two new bands corresponding to the asymmetric and symmetric stretching vibrations of the coordinated carboxylate group. nih.gov
NMR studies on the folic acid-Cu(II) complex in solution have provided detailed insights into the binding sites. The extensive line broadening observed for the ¹H and ¹³C nuclei of the pteridine ring in the presence of Cu(II) strongly suggests that this part of the molecule is the primary binding site. mdpi.com Specifically, the N5 and the carbonyl oxygen at position 4 are indicated as the copper donor atoms. mdpi.com Computational studies using Density Functional Theory (DFT) on a Cu(I)-folic acid complex also support the involvement of oxygen atoms from the carboxylate groups in coordination, predicting an octahedral geometry for the complex. researchgate.net
For a vanadyl(IV) folate complex, spectroscopic and thermal analyses suggested a bidentate coordination mode involving the carboxylate groups, resulting in a square-pyramidal geometry. nih.gov The general formula for several transition metal folate complexes has been proposed as [M(FO)(Cl)x(H2O)y]·zH2O, where the metal and folic acid are in a 2:1 molar ratio.
| Metal Ion | Proposed Coordination Site(s) | Coordination Geometry (if proposed) | Reference(s) |
| Copper(II) | Pteridine ring (N5, O4) or Glutamate carboxylates | Octahedral / Square pyramidal | mdpi.com, nih.gov, ias.ac.in |
| Iron(III) | Glutamate carboxylates | - | researchgate.net, nih.gov |
| Vanadyl(IV) | Glutamate carboxylates | Square-pyramidal | nih.gov |
| Mn(II), Co(II), Ni(II), Zn(II) | Glutamate carboxylates | - |
Non-Covalent Interactions with Proteins and Biopolymers
Folic acid can engage in non-covalent interactions with various proteins and biopolymers, which is fundamental for its transport, stability, and the design of delivery systems.
Binding Mechanisms (Hydrophobic, Hydrogen Bonding, Electrostatic Forces)
The binding of folic acid to proteins is typically driven by a combination of non-covalent forces, including hydrophobic interactions, hydrogen bonding, and electrostatic forces. The specific contributions of these forces depend on the protein and the surrounding environment.
Hydrophobic Interactions: The aromatic pteridine and p-aminobenzoic acid rings of folic acid can participate in hydrophobic interactions with non-polar amino acid residues within the binding pockets of proteins. nih.govnih.gov Studies on the interaction of folic acid with soy protein isolate (SPI) and whey protein concentrate have indicated that hydrophobic interactions are a primary driving force for complex formation.
Hydrogen Bonding: The numerous nitrogen and oxygen atoms in the folic acid molecule, particularly in the pteridine ring and the carboxylate groups, can act as hydrogen bond donors and acceptors. nih.govnih.gov This allows for the formation of a network of hydrogen bonds with polar amino acid residues, significantly contributing to the stability of the protein-folic acid complex. nih.gov Molecular modeling has shown the formation of extensive hydrogen bonding networks between folic acid and proteins like α- and β-caseins. nih.gov
Electrostatic Forces: At physiological pH, the carboxylic acid groups of the glutamic acid moiety of folic acid are deprotonated, carrying a negative charge. These can engage in electrostatic interactions with positively charged amino acid residues (such as lysine (B10760008) and arginine) on the protein surface. oup.com The importance of electrostatic interactions has been demonstrated in the binding of folic acid to bovine serum albumin, where an increase in ionic strength, which screens electrostatic charges, leads to a reduction in binding affinity.
Effects on Folic Acid Stability in Protein-Bound Systems
The formation of non-covalent complexes with proteins can significantly enhance the stability of folic acid, protecting it from degradation induced by factors such as light and oxidation.
When bound to proteins like zein, the photostability of folic acid against UV radiation is increased. tandfonline.com Similarly, the interaction with β-casein has been shown to effectively inhibit the photodecomposition of folic acid. tandfonline.com This protective effect is attributed to the encapsulation of the light-sensitive parts of the folic acid molecule within the protein structure, shielding it from the external environment. The binding to soy protein isolate has also been shown to significantly enhance the stability of folic acid under both light and dark conditions.
Furthermore, the formation of stable multimers of holo-folate binding protein can protect labile, naturally occurring folates from decomposition.
Design of Biopolymer-Based Carrier Systems for Folic Acid (e.g., Zein, Caseinates)
The ability of folic acid to bind to biopolymers has been harnessed to design effective carrier systems for its protection and delivery. Zein and caseinates are two prominent examples of proteins used for this purpose.
Zein-Based Carrier Systems: Zein, a corn protein, is a suitable biopolymer for encapsulating folic acid. tandfonline.comtandfonline.com Zein nanoparticles can be formulated to carry folic acid, with the binding being primarily driven by van der Waals forces and hydrogen bonding. tandfonline.comtandfonline.com Spectroscopic studies have confirmed the formation of zein-folic acid complexes, which can alter the secondary structure of the protein. tandfonline.com These zein-based systems not only protect folic acid from degradation but can also be designed for targeted delivery. tandfonline.comtandfonline.com
Caseinate-Based Carrier Systems: Casein, the main protein in milk, can also serve as an excellent carrier for folic acid. nih.govnih.govlongdom.org Casein nanoparticles have been developed for the oral delivery of folic acid, demonstrating the ability to protect the vitamin in acidic environments and promote its bioavailability. longdom.org The interaction between folic acid and caseins (both α- and β-caseins) involves both hydrophilic and hydrophobic contacts and is stabilized by hydrogen bonding. nih.gov
The binding affinities for these systems have been quantified, providing a basis for their rational design.
| Biopolymer | Binding Constant (Ka) | Primary Driving Forces | Reference(s) |
| Zein | 5.97 × 10⁵ L/mol (at 292 K) | Van der Waals forces, Hydrogen bonding | tandfonline.com, tandfonline.com, researchgate.net |
| α-Casein | 4.8 (±0.6) × 10⁴ M⁻¹ | Hydrophilic & Hydrophobic contacts, H-bonding | nih.gov, nih.gov |
| β-Casein | 7.0 (±0.9) × 10⁴ M⁻¹ | Hydrophilic & Hydrophobic contacts, H-bonding | nih.gov, nih.gov |
| Sodium Caseinate | 10⁴–10⁵ M⁻¹ | Hydrophobic interactions, Hydrogen bonding | nih.gov, researchgate.net |
Intercalation in Layered Double Hydroxides (LDH)
Folic acid hydrate (B1144303) can be incorporated into the structure of Layered Double Hydroxides (LDHs), also known as hydrotalcite-like compounds or anionic clays. This process, termed intercalation, involves trapping folate anions between the positively charged brucite-like layers of the LDH. This creates a hybrid organic-inorganic material with modified properties and potential for various applications. The resulting LDH-folate nanohybrids serve as protective hosts for the folic acid molecules, influencing their stability and release characteristics.
Synthesis and Characterization of Folic Acid-LDH Hybrid Materials
The creation of folic acid-LDH hybrid materials is achieved primarily through two methods: coprecipitation and ion exchange. researchgate.net The choice of synthesis route and the control of reaction parameters are critical in determining the final properties of the nanohybrid.
Synthesis Methods
Coprecipitation: This is the most common method for intercalating folic acid into an LDH structure. researchgate.net It involves the simultaneous precipitation of the metal cations (e.g., Mg²⁺/Al³⁺ or Zn²⁺/Al³⁺) and the intercalation of the folate anion from an aqueous solution. nih.gov The process is typically carried out under an inert atmosphere (e.g., N₂) to prevent contamination from atmospheric CO₂. nih.govamazonaws.com
Slow Coprecipitation: In this approach, a solution of metal salts (e.g., Mg(NO₃)₂ and Al(NO₃)₃) is slowly added to a folic acid solution while maintaining a constant pH (e.g., 7.5 or 9.5) and temperature. nih.govamazonaws.comscielo.br The pH is controlled by the simultaneous addition of a base like NaOH. amazonaws.com
Fast Coprecipitation: This method involves the rapid mixing of the metal salt solution and the folic acid/base solution without strict pH control during the addition. scielo.brresearchgate.net This approach generally results in the formation of materials with smaller particle sizes. scielo.brresearchgate.net
Ion Exchange: This technique involves preparing the pristine LDH first, typically with a simple, easily exchangeable anion like nitrate (B79036) (NO₃⁻) in the interlayer. unipg.it The LDH is then dispersed in a solution containing folic acid, allowing the folate anions to replace the nitrate ions between the LDH layers. researchgate.netunipg.it This process is often carried out with vigorous stirring at elevated temperatures (e.g., 60 °C) for several days. unipg.it
The pH of the synthesis medium is a crucial parameter as it determines the deprotonation state of folic acid (a polyprotic acid). Synthesis at a pH of around 7.5 results in the intercalation of the divalent folate anion (HFol²⁻), whereas at a pH above 9.0, the trivalent anion (Fol³⁻) is the intercalated species. scielo.brresearchgate.net
Characterization Techniques
The successful intercalation of folic acid and the properties of the resulting hybrid material are confirmed using several analytical techniques.
X-Ray Diffraction (XRD): XRD is the primary technique used to confirm the intercalation of folic acid into the LDH structure. researchgate.net The incorporation of the larger folate anion into the interlayer space increases the distance between the LDH layers. This is observed in the XRD pattern as a shift of the basal (003) reflection peak to a lower 2θ angle, corresponding to an increased basal spacing (d-spacing). nih.govnih.gov For instance, a pristine Mg/Al-NO₃ LDH may show a basal spacing of approximately 8.37 Å, which increases to between 15.3 Å and 19.1 Å after intercalation with folic acid. researchgate.netnih.gov The absence of the original LDH's (003) peak and the appearance of a new peak at a lower angle confirms successful intercalation. nih.gov
Table 1: Representative XRD Basal Spacing (d₀₀₃) of LDH Before and After Folic Acid Intercalation
| Material | Synthesis Method | Basal Spacing (d₀₀₃) Å | Reference |
|---|---|---|---|
| Pristine Mg/Al-NO₃ LDH | Coprecipitation | 8.37 | nih.gov |
| Folic Acid-Mg/Al LDH | Coprecipitation | 19.1 | nih.gov |
| Folic Acid-Mg/Al LDH | Coprecipitation | 15.3 | researchgate.net |
| Folic Acid-Mg/Al LDH | Ion Exchange | 16.0 | researchgate.net |
| Pristine Co/Al LDH | - | 7.75 | rsc.org |
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to verify the presence of folic acid within the LDH matrix. The spectrum of the hybrid material will exhibit the characteristic absorption bands of both the LDH and the folate anion. acs.org Key vibrations for the LDH structure include a broad band around 3415 cm⁻¹ due to the stretching of hydroxyl (O-H) groups in the brucite-like layers and interlayer water, and a peak near 1642 cm⁻¹ from the bending vibration of interlayer water. nih.gov The presence of peaks corresponding to the functional groups of folic acid confirms its incorporation. nih.gov
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability of the intercalated folic acid. scielo.br These analyses provide information on decomposition temperatures and mass loss events, demonstrating how the LDH host matrix affects the thermal properties of the guest molecule.
Transmission Electron Microscopy (TEM): TEM is used to observe the morphology and particle size of the nanohybrids. researchgate.net Images often reveal that the LDH particles have a characteristic hexagonal, plate-like shape. nih.gov The particle size can be influenced by the synthesis method, with fast coprecipitation generally yielding smaller particles. scielo.brresearchgate.net
Physicochemical Properties of Intercalated Folic Acid in LDH Systems
The intercalation of folic acid into LDH hosts significantly alters its physicochemical properties, leading to enhanced stability and modified release profiles.
Loading Capacity: The amount of folic acid successfully intercalated into the LDH, known as the loading capacity, is a critical parameter. This value is influenced by the synthesis conditions, particularly the pH and the type of metal cations used in the LDH layers. scielo.br Studies have reported loading capacities ranging from approximately 21% to 34% by weight. nih.govnih.gov It has been observed that materials synthesized at pH 7.5 (intercalating the divalent HFol²⁻ anion) tend to have a higher loading capacity compared to those synthesized at a pH above 9.0 (intercalating the trivalent Fol³⁻ anion). scielo.brresearchgate.net Furthermore, Mg/Al-LDH systems have shown higher folate loading (around 34% m/m) compared to Zn/Al-LDH systems (around 22% m/m).
Table 2: Folic Acid Loading in Various LDH Systems
| LDH System | Loading (% w/w) | Reference |
|---|---|---|
| Mg/Al-LDH | 21.1 ± 0.2 | nih.gov |
| Mg/Al-LDH | 32.4 | nih.gov |
| Mg/Al-LDH | ~34 |
Thermal Stability: One of the key benefits of intercalating folic acid into an LDH host is the significant enhancement of its thermal stability. While free folic acid begins to decompose at around 200 °C, the decomposition temperature for intercalated folate is substantially higher. scielo.br In Mg/Al-LDH hybrids, decomposition begins near 450 °C, and for Zn/Al-LDH hybrids, it starts around 300 °C. This indicates that the LDH structure provides a protective effect against thermal degradation. scielo.br
Table 3: Decomposition Onset Temperatures for Free and Intercalated Folic Acid
| Compound | Decomposition Onset Temperature (°C) | Reference |
|---|---|---|
| Free Folic Acid | ~200 | |
| Folic Acid in Zn/Al-LDH | ~300 |
Molecular Orientation and Interlayer Space: The increase in the basal spacing of the LDH, confirmed by XRD, allows for the determination of the gallery height available for the guest molecule. By subtracting the thickness of the brucite-like layer (approximately 4.8 Å) from the total basal spacing, the orientation of the intercalated folate molecules can be predicted. nih.gov The observed interlayer spacing suggests that the folic acid molecules are arranged in a tilted orientation within the LDH galleries. nih.gov
Controlled Release: Folic acid-LDH hybrids exhibit a pH-dependent, controlled release profile. nih.govacs.org The release of folic acid is generally faster in acidic environments (such as pH 1.2 or 5.5) than in neutral or basic media (pH 7.4). nih.gov This behavior is attributed to the increased solubility of the LDH layers in acidic conditions and the potential for ion exchange with anions present in the release medium, which facilitates the diffusion of folate out of the interlayer space. nih.gov This property makes LDH a promising carrier for targeted and sustained release systems.
Research on Folic Acid Derivatives and Antagonists
Synthesis and Characterization of Novel Folic Acid Derivatives
The chemical structure of folic acid, with its pteridine (B1203161) ring, p-aminobenzoic acid, and glutamic acid moieties, offers multiple sites for modification, leading to the development of a wide array of derivatives with unique properties and applications in research.
The pteridine ring system, a core component of folic acid, is a key target for synthetic modification to create novel analogs. ijfmr.com Pteridines consist of fused pyrimidine (B1678525) and pyrazine (B50134) rings and are found in various natural and synthetic compounds with significant pharmacological effects. ijfmr.com The structural similarity of these analogs to folic acid allows them to interact with enzymes and receptors involved in folate metabolism. ontosight.ai
Researchers have successfully synthesized new derivatives by reacting folic acid with various reagents to create fused heterocyclic systems. nih.govresearchgate.net For instance, reacting folic acid with compounds like benzylidene malononitrile, acetylacetone, ethyl acetoacetate, and ethyl cyanoacetate (B8463686) has resulted in the formation of pteridine-fused systems such as pyrimido[2,1-b]pteridine derivatives. nih.govresearchgate.net These synthetic strategies aim to explore new chemical space and biological activities by altering the core structure of folic acid. nih.govresearchgate.net The synthesis of these novel heterocyclic compounds is often driven by the goal of developing new therapeutic agents. researchgate.net
Several methods are employed for pteridine synthesis, including the Gabriel-Isay condensation, which involves the reaction of 5,6-pyrimidinediamines with 1,2-dicarbonyl compounds. mdpi.com The Timmis reaction offers a regioselective alternative by condensing a 5-nitroso-6-aminopyrimidine with a methylene (B1212753) unit. mdpi.com These synthetic approaches allow for the creation of a diverse range of pteridine derivatives for further investigation. ijfmr.com
To enhance the targeting efficiency of folic acid for research applications, particularly in cancer cell imaging and drug delivery, scientists have developed dimeric and multimeric folic acid conjugates. nih.govresearchgate.net The rationale behind this approach is that increasing the number of folic acid moieties on a single molecule can lead to higher binding affinity for the folate receptor (FR), which is often overexpressed on the surface of various cancer cells. nih.govresearchgate.net
One strategy involves using a small dendrimer-based platform to attach two folic acid molecules, creating a dimeric structure. nih.gov This has been achieved through click chemistry, a highly efficient method for joining molecular fragments. nih.govresearchgate.net These dimeric folate derivatives, when radiolabeled, have shown improved tumor uptake in preclinical studies. nih.govresearchgate.net For instance, a 99mTc-labeled dimeric folic acid derivative demonstrated high affinity for the folate receptor and significant accumulation in FR-positive tumors in mice. nih.govresearchgate.net
The development of such multimeric systems aims to overcome some limitations of monomeric folic acid conjugates and improve their potential as targeted imaging and therapeutic agents. nih.gov
A specialized area of research involves the synthesis of carborane-containing folic acid amides for potential use in Boron Neutron Capture Therapy (BNCT), a promising cancer treatment modality. mdpi.comnih.gov BNCT relies on the selective delivery of boron atoms to tumor cells, which are then irradiated with neutrons. mdpi.comnih.gov
Researchers have developed methods to prepare folic acid bis-amides that contain carborane cages, which are rich in boron atoms. mdpi.comnih.gov Both closo- and nido-carborane derivatives have been synthesized. mdpi.com The nido-carborane derivatives are particularly noteworthy for their high water solubility. mdpi.comnih.gov These conjugates have demonstrated the ability to deliver a significant amount of boron to tumor cells in vitro, with uptake correlating to the level of folate receptor expression on the cells. mdpi.com This suggests a receptor-mediated uptake mechanism, highlighting the potential of these folic acid-carborane conjugates as targeted boron delivery agents for BNCT. mdpi.com
Table 1: Examples of Carborane-Containing Folic Acid Amides and Their Properties
| Compound Type | Key Feature | Boron Atoms per Molecule | Noted Property | Potential Application |
|---|---|---|---|---|
| closo-Carborane-containing folic acid bis-amides | Contains closo-carborane residues | 18-20 | - | Boron delivery for BNCT mdpi.com |
| nido-Carborane-containing folic acid bis-amides | Contains nido-carborane residues | 18-20 | High water solubility | Boron delivery for BNCT mdpi.comnih.gov |
β-Cyclodextrins (β-CDs) are cyclic oligosaccharides that can form host-guest inclusion complexes with a variety of molecules, a process known as molecular encapsulation. mdpi.comresearchgate.net This property has been exploited to create β-cyclodextrin-based folic acid complexes for various research purposes, including enhancing the stability and solubility of folic acid and developing targeted drug delivery systems. mdpi.comresearchgate.netplos.org
The hydrophobic inner cavity of β-cyclodextrin can encapsulate the less polar parts of the folic acid molecule, while the hydrophilic exterior ensures water solubility. mdpi.com Research has shown that folic acid forms the most stable complexes with β-cyclodextrin compared to other native cyclodextrins. mdpi.com
Furthermore, scientists have synthesized folic acid-conjugated β-cyclodextrin carriers. plos.org These conjugates can act as a targeted delivery system for anticancer drugs. acs.org The folic acid moiety targets the folate receptor on cancer cells, and the cyclodextrin (B1172386) cavity can carry a drug molecule. plos.orgacs.org For example, a complex of doxorubicin (B1662922) with a folate-appended β-cyclodextrin has shown enhanced antitumor activity in preclinical models. acs.org
Derivatization of β-cyclodextrin, for instance by adding a glucose subunit, has been shown to significantly increase the association constant for the complex with folic acid. mdpi.com
Carborane-Containing Folic Acid Amides for Boron Delivery Research
Biochemical Roles of Active Folate Forms (e.g., 5-Methyltetrahydrofolate)
Folic acid itself is a synthetic, oxidized form that is not biologically active. nih.govnih.gov It must be converted within the body to its active forms, with 5-methyltetrahydrofolate (5-MTHF) being the most predominant and biologically active form circulating in the blood. nih.govtaylorandfrancis.com 5-MTHF plays a crucial role as a coenzyme in one-carbon metabolism, a network of biochemical reactions essential for life. nih.govtaylorandfrancis.com
Key biochemical roles of 5-MTHF include:
Donating methyl groups: 5-MTHF is a primary methyl donor in the body. taylorandfrancis.com The transfer of its methyl group is vital for numerous reactions, including the conversion of homocysteine to methionine. davincilabs.com Methionine is a precursor to S-adenosylmethionine (SAMe), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. laboclement.com
Nucleotide Synthesis: Folates are essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. taylorandfrancis.com This is critical for cell division and growth. davincilabs.com
Neurotransmitter Synthesis: The methylation cycle, which depends on 5-MTHF, is involved in the production of neurotransmitters like serotonin (B10506) and melatonin (B1676174). davincilabs.com
The conversion of folic acid to 5-MTHF is a multi-step enzymatic process. nih.gov A key enzyme in this pathway is methylenetetrahydrofolate reductase (MTHFR). davincilabs.com Genetic variations in the MTHFR gene can impair the body's ability to produce 5-MTHF, potentially impacting the biochemical processes that rely on it. davincilabs.com
Folic Acid Antimetabolites (Antifolates) in Biochemical Research
Folic acid antimetabolites, or antifolates, are a class of compounds that are structurally similar to folic acid and can interfere with its metabolic pathways. wikipedia.orgresearchgate.net They act as competitive inhibitors of key enzymes in the folate cycle, primarily dihydrofolate reductase (DHFR). ontosight.ainih.gov By blocking DHFR, antifolates prevent the reduction of dihydrofolate to tetrahydrofolate, the active form necessary for DNA synthesis and cell division. ontosight.ainih.gov
This mechanism of action makes antifolates powerful tools in biochemical research and has led to their development as therapeutic agents, particularly in cancer chemotherapy. researchgate.netscispace.com Methotrexate (B535133) is a classic example of an antifolate that is widely used in both research and clinical settings. nih.gov
In biochemical research, antifolates are used to:
Study the folate pathway: By inhibiting specific enzymes, researchers can investigate the roles of different folate-dependent reactions in cellular metabolism.
Induce folate deficiency in cell culture models: This allows for the study of the cellular consequences of impaired folate metabolism.
Develop new therapeutic agents: The synthesis and evaluation of novel antifolates is an active area of research, with the goal of creating more selective and effective drugs. scispace.comnih.gov
Examples of therapeutically significant antifolates include Methotrexate, Raltitrexed, Pralatrexate, and Pemetrexed (B1662193). scispace.comnih.gov
Mechanisms of Dihydrofolate Reductase (DHFR) Inhibition by Antifolates (e.g., Methotrexate)
Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, responsible for catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). nih.govpatsnap.com This reaction is vital as THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and several amino acids, which are the building blocks of DNA and proteins. nih.govacs.org Consequently, DHFR is a significant target for therapeutic intervention, particularly in cancer and infectious diseases. patsnap.comacs.org
Antifolates, such as methotrexate, are compounds designed to interfere with folate metabolism. Methotrexate functions as a potent inhibitor of DHFR. patsnap.comproteopedia.org It acts as a structural analog of dihydrofolate and engages in competitive inhibition at the enzyme's active site. proteopedia.org The binding of methotrexate to DHFR is characterized as both slow and tight, with a binding affinity that is approximately 1000 times greater than that of the enzyme's natural substrate, DHF. proteopedia.org This strong, practically irreversible binding effectively blocks the regeneration of THF. proteopedia.org
The mechanism of methotrexate's binding to DHFR is a complex, multi-step process that involves significant conformational changes in the enzyme. nih.govduke.edu Upon binding, a flexible loop region of the DHFR protein (residues 9-24) closes over the bound methotrexate molecule, sequestering it within the active site. nih.gov This induced-fit mechanism contributes to the high-affinity interaction. nih.govduke.edu The inhibition leads to a depletion of the intracellular THF pool. patsnap.comnih.gov This reduction in available THF stalls the synthesis of thymidylate and purine (B94841) nucleotides, which are necessary for DNA replication and repair. patsnap.com As a result, rapidly proliferating cells, such as cancer cells, are unable to synthesize new DNA and undergo cell division, leading to cell cycle arrest and apoptosis. patsnap.comproteopedia.org
Within the cell, the efficacy of methotrexate is enhanced by a process called polyglutamylation. nih.govnih.gov The enzyme folylpolyglutamate synthetase (FPGS) adds multiple glutamate (B1630785) residues to the methotrexate molecule. nih.govnih.gov These polyglutamated forms are not only retained within the cell for longer periods but are also potent inhibitors of DHFR. nih.gov This intracellular trapping mechanism leads to sustained inhibition of the enzyme even as extracellular drug levels decrease. nih.gov
The kinetic parameters below illustrate the tight binding of methotrexate compared to the natural substrate.
| Ligand | Parameter | Value | Enzyme Source | Reference |
|---|---|---|---|---|
| Methotrexate | Dissociation Constant (Kd) | 9.5 nM | E. coli DHFR | nih.gov, duke.edu |
| Dihydrofolate (H2F) | Michaelis Constant (Km) | ~1-2 µM | Wild-Type DHFR | acs.org |
| Methotrexate | Inhibitory Constant (Ki) | ~3-4 pM | Wild-Type DHFR | acs.org |
Synthetic Strategies for Antifolate Compounds
The development of antifolate drugs has led to diverse synthetic strategies, broadly categorized by the resulting compounds: classical and nonclassical antifolates. acs.orgacs.org This classification is based on their structural features, which in turn dictate their mechanism of cellular uptake and intracellular metabolism. acs.orgnih.gov
Classical Antifolates are structurally characterized by a pteridine (or a related heterocycle) core linked to a p-aminobenzoyl-L-glutamate side chain, mimicking the structure of folic acid. taylorandfrancis.com Methotrexate is the archetypal classical antifolate. nih.gov A major drawback of these compounds is their reliance on active transport mechanisms, such as the reduced folate carrier (RFC), to enter cells. nih.govnih.gov A key feature of their mechanism is intracellular polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS), which traps the drug inside the cell and can increase its inhibitory activity. acs.orgnih.gov
A common synthetic route to methotrexate involves the condensation of a pteridine derivative with a side chain component. mdpi.com For example, 2,4-diamino-6-bromomethylpteridine hydrobromide can be reacted with the barium or zinc salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid to yield methotrexate. mdpi.comnih.gov An alternative approach involves reacting the pteridine precursor with the diethyl ester of the side chain, followed by saponification (hydrolysis of the ester) to give the final product. mdpi.comsemanticscholar.org
Nonclassical Antifolates were developed to overcome the limitations of classical agents, such as transport-related resistance. acs.org These compounds are typically more lipophilic and lack the glutamate moiety. acs.orgnih.gov This structural difference allows them to bypass the RFC and enter cells via passive diffusion. nih.gov Consequently, they are not substrates for FPGS. nih.gov Examples of nonclassical DHFR inhibitors include trimethoprim, piritrexim, and trimetrexate. acs.orgnih.gov
The synthetic strategies for nonclassical antifolates are varied, often involving the construction of different heterocyclic core structures, such as pyrrolo[2,3-d]pyrimidines, quinazolines, and pyridopyrimidines. researchgate.netfigshare.com For instance, novel 2,4-diamino-5-deaza-6,7,8,9-tetrahydropyrido[3,4-g]pteridine derivatives have been synthesized as conformationally restricted antifolates. acs.org Another approach involves the synthesis of 6-substituted pyrrolo[2,3-d]pyrimidines through sequential condensation reactions starting from a key pyrimidine intermediate. researchgate.net These strategies aim to exploit structural differences between human and pathogen DHFR enzymes to create more selective inhibitors or to design molecules with improved pharmacological properties. nih.gov
The table below summarizes the key distinctions between these two classes of antifolates.
| Characteristic | Classical Antifolates | Nonclassical Antifolates | Reference |
|---|---|---|---|
| Example(s) | Methotrexate, Pemetrexed | Trimethoprim, Piritrexim, Trimetrexate | acs.org, nih.gov |
| Structural Feature | Contains L-glutamate side chain | Lacks L-glutamate side chain; lipophilic | acs.org, taylorandfrancis.com, nih.gov |
| Cellular Uptake | Active transport (e.g., RFC) | Passive diffusion | nih.gov |
| Polyglutamylation (by FPGS) | Yes | No | acs.org, nih.gov |
In Vitro and Preclinical Model Studies of Folic Acid Hydrate
Cellular and Tissue Culture Investigations
Folic acid hydrate (B1144303) has been the subject of numerous in vitro studies to elucidate its effects at the cellular and tissue level. These investigations have explored its role in fundamental cellular processes, including cell survival, proliferation, and response to damage, as well as its potential in targeted therapeutic strategies.
Effects on Cell Viability and Proliferation in Fibroblast Cultures
Research on primary human fibroblasts has demonstrated that folic acid can positively influence cell viability and stimulate proliferation. drirenaeris.com In one study, the addition of 0.01% folic acid to the culture medium resulted in a notable increase in the number of fibroblasts over a 7-day period, with a 16% increase for passage 2 cells and a 12.5% increase for passage 7 cells compared to controls. drirenaeris.com The treated cells were observed to be more regular and spindle-shaped, indicating a high reproductive capacity. drirenaeris.comresearchgate.net Another study utilizing a thermosensitive F127 hydrogel containing folic acid, alongside MgO:ZnO/chitosan hybrid particles and mesenchymal stem cells (MSCs), found that the composite material induced a higher rate of proliferation and migration in human foreskin fibroblast (HFF) cells. nih.gov This effect was attributed to the synergistic biological effects of the released components and paracrine factors from the MSCs. nih.gov
However, the impact of folic acid on cell viability can be dose-dependent and cell-type specific. A study on mouse embryonic fibroblast (MEF) cells, both wild-type (MEF-WT) and DNA Polymerase β deficient (MEF-Polβ-/-), showed that high concentrations of folic acid (optimal at 5mg/mL) reduced cell viability starting from 24 hours of treatment. newhaven.edu This reduction in viability was primarily due to apoptosis. newhaven.edu In contrast, studies on prostate cancer cells (PCCs) indicated that low-dose folic acid had no effect on cell viability and proliferation, while high-dose folic acid led to a decrease in both. gulhanemedj.org
Table 1: Effect of Folic Acid on Fibroblast Proliferation
| Cell Type | Folic Acid Concentration | Observation | Reference |
|---|---|---|---|
| Primary Human Fibroblasts (Passage 2) | 0.01% | ~16% increase in cell number over 7 days | drirenaeris.com |
| Primary Human Fibroblasts (Passage 7) | 0.01% | ~12.5% increase in cell number over 7 days | drirenaeris.com |
| Mouse Embryonic Fibroblasts (WT & Polβ-/-) | 5mg/mL | Reduced cell viability via apoptosis | newhaven.edu |
Modulation of DNA Damage Repair Mechanisms in Cellular Models
Folic acid plays a crucial role in DNA synthesis and repair. researchgate.netresearchgate.net Studies have shown that it can modulate DNA repair mechanisms, particularly in the context of UV-induced damage. In primary human fibroblasts, treatment with folic acid was found to increase the rate of repair of UV-induced DNA damage, an effect attributed to the accelerated rejoining of strand breaks. drirenaeris.com Cells treated with folic acid also demonstrated higher viability after UV-B radiation compared to control cells. drirenaeris.com The underlying mechanism is thought to involve folic acid's role in the synthesis and methylation of DNA. drirenaeris.com
Low levels of folic acid have been linked to impaired DNA repair processes, leading to DNA damage. newhaven.edu Conversely, research has also investigated the effects of excess folic acid. One study found that both low and high levels of folic acid supplementation in an animal model increased DNA de novo point mutations compared to a control diet. news-medical.net The high-folic-acid diet led to significant hypermethylation of DNA repair genes, suggesting that excessive intake might impair DNA repair activity by reducing the expression of these genes. news-medical.net
In another study, pretreatment with folic acid was shown to protect human lymphoblast cells from arsenic-induced oxidative and nitrative DNA damage. doi.org Folic acid pretreatment increased the mRNA levels of DNA repair genes such as hOGG1, XRCC1, and PARP1, and reduced the levels of DNA damage markers 8-OHdG and 8-nitroguanine. doi.org
Impact on Neuronal Stem Cell Proliferation and Differentiation via Signaling Pathways (e.g., Notch Signaling)
Folic acid is vital for neurogenesis and has been shown to regulate the proliferation and differentiation of neuronal stem cells (NSCs). mdpi.com One of the key mechanisms is through the stimulation of the Notch signaling pathway, which is essential for maintaining the NSC pool. mdpi.comnih.gov Studies on embryonic NSCs have demonstrated that folic acid supplementation increases the mRNA and protein levels of Notch1 and its downstream effector, Hes5 (hairy and enhancer of split 5). mdpi.comnih.govnih.gov This upregulation of the Notch pathway is directly associated with increased NSC proliferation in a dose-dependent manner. nih.govnih.gov
Research using floating spheroid cell aggregates from isolated rodent brain NSCs reported a folic acid-mediated increase in Notch1 and Hes5 mRNA levels. mdpi.com Similarly, studies in a rat model of cerebral ischemia showed that folic acid supplementation enhanced the ischemia-stimulated increase in Notch1, Hes1, and Hes5 expression, promoting hippocampal neurogenesis. researchgate.net Folic acid is also believed to act on NSCs through its role in one-carbon metabolism, which promotes DNA methylation. mdpi.com Furthermore, folic acid has been shown to stimulate the proliferation of transplanted NSCs following focal cerebral ischemia in rats. buffalo.edu
Table 2: Folic Acid's Effect on Notch Signaling in Neuronal Stem Cells
| Cell/Animal Model | Folic Acid Treatment | Key Findings | Reference |
|---|---|---|---|
| Rat Embryonic NSCs | Supplementation (4 mg/l to 44 mg/l) | Increased mRNA and protein levels of Notch1 and Hes5; stimulated NSC proliferation dose-dependently. | nih.govnih.gov |
| Rodent Brain NSCs | Not specified | Mediated increase in Notch1 and Hes5 mRNA levels. | mdpi.com |
Research on Peripheral Nerve Injury Repair Mechanisms Involving Methionine Cycle and Epigenetics
Emerging evidence highlights the beneficial effects of folic acid in supporting peripheral nerve injury (PNI) repair. nih.govspringermedizin.de Its role is linked to the methionine cycle and epigenetic modifications. In vitro studies have shown that folic acid can restore the balance of the methionine cycle in Schwann cells and neurons that has been disrupted by enzyme inhibition, leading to improved cell viability, reduced apoptosis, and preservation of cellular structure. nih.govspringermedizin.deresearchgate.net
Folic acid supplementation has been found to restore levels of S-adenosylmethionine (SAM) and homocysteine in a methionine metabolism disorder model. nih.govspringermedizin.de Epigenetic analyses have revealed that folic acid can modulate DNA methylation and histone modifications of the promoter for Dynamin-3 (DNM3), a gene implicated in nerve repair. nih.govspringermedizin.deresearchgate.net By participating in SAM and homocysteine metabolism, folic acid reduces the methylation of the DNM3 promoter, thereby increasing its expression. nih.govspringermedizin.de The subsequent nerve repair is facilitated through the DNM3-AKT signaling pathway, which regulates processes such as apoptosis, autophagy, and oxidative stress. nih.govspringermedizin.denih.gov In vivo studies on rats with sciatic nerve crush injuries have confirmed that folic acid supplementation enhances motor function, neural morphology, neuron survival, and electrophysiological recovery. nih.govspringermedizin.deresearchgate.net
Folate Receptor-Targeting Studies in Overexpressed Cell Lines
The folate receptor (FR), particularly FR-α, is overexpressed in a variety of malignant epithelial cells, including those in ovarian, breast, and colorectal cancers, while its expression in normal tissues is limited. nih.gov This differential expression makes the folate receptor an attractive target for delivering therapeutic agents specifically to cancer cells. nih.govnih.gov Folic acid and its conjugates can bind to the FR with high affinity, triggering receptor-mediated endocytosis and internalization of the attached cargo. nih.govacs.org
Numerous studies have explored the use of folic acid as a targeting ligand for various drug delivery systems. For instance, folate-targeted liposomal bleomycin (B88199) (FL-BLM) demonstrated significantly greater effectiveness in reducing cell viability and inducing G2/M phase arrest in oral and ovarian cancer cells that overexpress the folate receptor, compared to non-targeted formulations. waocp.com Similarly, terpolymer-based nanocapsules decorated with folic acid showed an increased ability to actively target and be taken up by HeLa cells, which are known to have high levels of folate receptors on their surface. nih.gov The combination of folic acid with an organotin(IV) cytotoxic fragment in a nanostructured silica (B1680970) system showed higher activity against cancer cell lines that overexpress folate receptors, such as OVCAR-3 and DLD-1. nih.gov
Boron Delivery and In Vitro Cytotoxicity Assessments in Tumor Cell Lines
Folic acid has been investigated as a targeting moiety for the delivery of boron to tumor cells for Boron Neutron Capture Therapy (BNCT), a binary cancer treatment. nih.gov The strategy relies on the selective accumulation of boron-containing compounds in tumor cells, which are then irradiated with neutrons. The overexpression of folate receptors on many tumor cells makes folic acid an ideal candidate for targeted boron delivery. mdpi.com
Studies have developed folic acid derivatives containing carborane residues, which are rich in boron. nih.gov Folic acid bis-amides containing nido-carborane residues, for example, have shown high water solubility, low cytotoxicity, and a good capacity to deliver boron to tumor cells like U87 MG human glioblastoma cells in vitro. nih.gov In another approach, folate-functionalized liposomes loaded with boron nanoparticles have been synthesized. researchgate.net These liposomes demonstrated enhanced uptake in C6-brain tumor cells compared to non-functionalized liposomes, achieving an intracellular boron concentration sufficient for therapeutic benefit in BNCT. researchgate.net Cytotoxicity studies of folate-conjugated boron phosphate (B84403) nanoparticles (folate-BPO4 NPs) on rat neoplastic cell lines showed results comparable to the clinically used boronophenylalanine (BPA), indicating their potential as effective boron-delivery agents. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 8-nitroguanine |
| 8-OHdG |
| Bleomycin |
| Boronophenylalanine (BPA) |
| Folic acid |
| Folic acid hydrate |
| Homocysteine |
| Methionine |
| S-adenosylmethionine (SAM) |
| Zinc oxide (ZnO) |
| Magnesium oxide (MgO) |
| Organotin(IV) |
| Carborane |
| Nido-carborane |
Studies on Early Embryonic Development in Animal Models (e.g., mouse embryos)
Folic acid's role in early embryonic development, particularly in neural tube closure, is well-established. nih.gov However, research in animal models, primarily mice, reveals a complex relationship where both deficiency and excess of folic acid can have detrimental effects on the developing embryo.
Studies using various mouse models with genetic predispositions to neural tube defects (NTDs) have shown that folic acid supplementation can sometimes paradoxically increase the incidence of these defects or lead to embryonic lethality before neural tube closure. nih.gov For instance, in mouse models with mutations in genes like Zic2, Shroom3, Frem2, and Grhl2, long-term folic acid supplementation led to adverse outcomes, including an increased frequency of NTDs in homozygous mutant embryos and the appearance of NTDs in heterozygous embryos that would not typically display them. nih.gov The response to folic acid can also depend on the duration of exposure, with short-term supplementation showing different effects compared to long-term exposure for the same genetic allele. nih.gov
High levels of folic acid intake in pregnant mice have been associated with several adverse developmental outcomes. researchgate.netnih.govnih.govresearchgate.net Research has shown that a diet with 10 to 20 times the recommended amount of folic acid for rodents can lead to embryonic loss, developmental delays, and growth retardation. researchgate.netnih.govnih.gov Specific defects observed in embryos from dams on high-folate diets include a higher incidence of ventricular septal defects and thinner ventricular walls in the heart. researchgate.netnih.govnih.gov These effects have been observed at various stages of embryonic development, including embryonic days (E) 10.5 and 14.5. researchgate.netnih.gov
Furthermore, in mouse models with a deficiency in the enzyme methylenetetrahydrofolate reductase (MTHFR), which is crucial for folate metabolism, the interaction with high folic acid intake is complex. nih.gov Some studies suggest that maternal MTHFR deficiency might offer some protection against the adverse effects of high folic acid intake on the embryo. nih.gov Conversely, other research indicates that even moderately high levels of folic acid supplementation can negatively impact fetal development in mice, regardless of the MTHFR genotype. researchgate.netnih.gov
In addition to neural tube and heart defects, high folic acid intake has been shown to affect other aspects of embryonic development. In a mouse model with a knockout of the reduced folate carrier (RFC1), which is responsible for transporting folate into cells, high doses of maternal folic acid were necessary for the survival of nullizygous embryos past the early post-implantation stage. nih.gov However, even with supplementation, these surviving embryos exhibited multiple malformations affecting the eyelids, lungs, heart, and skin, as well as severe neural tube and limb bud defects. nih.gov
The table below summarizes findings from key studies on the effects of folic acid supplementation on early embryonic development in mouse models.
| Study Focus | Mouse Model | Folic Acid Intervention | Key Findings | Citation |
| Genetic predisposition to NTDs | Zic2, Shroom3, Frem2, Grhl2, L3P mutants | Long-term high folic acid diet | Increased incidence of NTDs in some mutants, appearance of NTDs in heterozygotes, embryonic lethality. | nih.gov |
| High folic acid intake | Mthfr +/+ and +/- | 20-fold higher folic acid diet | Embryonic delay, growth retardation, thinner ventricular walls. | nih.gov |
| Moderately high folic acid intake | Mthfr +/+ and +/- | 10-fold higher folic acid diet | Embryonic loss, developmental delays, higher incidence of ventricular septal defects, thinner ventricular walls. | researchgate.netnih.gov |
| Folate transport deficiency | RFC1 knockout | High-dose folic acid injections | Necessary for embryo survival but resulted in multiple malformations (neural tube, limbs, heart, lungs, skin). | nih.gov |
| Folic acid resistance | Apob and Vangl2 mutants | 5-fold higher folic acid diet | No reduction in NTD incidence; skewed embryonic genotype distribution favoring wild-type. | d-nb.info |
It is important to note that some mouse models of NTDs are resistant to the protective effects of folic acid. d-nb.infooup.com In these cases, supplementation does not reduce the incidence of NTDs. d-nb.info Instead, it has been observed to skew the genotype distribution in offspring, suggesting a potential influence on gamete function or fertilization rather than a direct effect on neural tube development. d-nb.info
In Silico and Kinetic Modeling Applications in Folate Research
Computational modeling has become an invaluable tool for understanding the complex and dynamic nature of folate metabolism. These models allow researchers to simulate and predict how various factors influence folate pathways, complementing and guiding experimental work.
A key application of in silico modeling is the integration of data from in vitro experiments to create predictive biochemical models of folate metabolism. nih.govnih.gov This approach allows for the simulation of complex biological processes that are difficult to study in their entirety using traditional experimental methods alone. nih.gov
For instance, kinetic models of the tetrahydrofolate (THF) biosynthesis pathway have been developed to explore the mechanisms behind observed changes in folate pools under specific conditions. frontiersin.org By integrating experimental data, such as metabolite concentrations, these models can test hypotheses about regulatory responses within the folate pathway. frontiersin.orgebi.ac.uk One such model successfully explained an unexpected increase in folate levels upon the overexpression of the enzyme ketopantoate hydroxymethyltransferase (PanB) by suggesting that the depletion of certain folates or the accumulation of their breakdown products triggers an upregulation of the entire folate synthesis pathway. frontiersin.orgebi.ac.uk
Furthermore, predictive models have been created to estimate human serum folate concentrations following the consumption of folate-fortified foods. nih.gov These models incorporate in vitro data on luminal bioaccessibility and intestinal absorption of folic acid, integrating them into a kinetic mathematical model to predict both short-term and long-term serum folate levels. nih.gov The high predictive accuracy of these models, when compared to human intervention studies, demonstrates their utility in optimizing the development of new nutritional products without the need for extensive and costly clinical trials. nih.gov
Kinetic models have also been employed to study the degradation of different forms of folate, such as folic acid, 5-methyl-tetrahydrofolate (5MTHF), 10-formylfolic acid (10FFA), and tetrahydrofolate (THF), under various conditions of temperature and pH that mimic food processing. cirad.frcirad.fr These models, often based on first-order kinetics, can predict the stability and degradation rates of these vitamers, providing valuable insights for the food industry to optimize processing and formulation to preserve folate content. cirad.frcirad.fr
The table below provides an overview of different predictive biochemical models in folate research.
| Model Type | Application | Key Insights | Citation |
| Kinetic model of THF biosynthesis | Investigating regulatory responses to enzyme overexpression (PanB) | Explained the increase in folate pools by proposing a feedback mechanism triggered by folate depletion or damage. | frontiersin.orgebi.ac.uk |
| In vitro/in silico model of folate bioavailability | Predicting human serum folate concentrations from fortified foods | Demonstrated high predictive quality for serum folate levels, offering an alternative to human intervention studies for product development. | nih.gov |
| Kinetic model of folate degradation | Simulating the degradation of different folate forms during food processing | Provided degradation rates and pathways for various folates under different pH and temperature conditions, aiding in the preservation of vitamin content. | cirad.frcirad.fr |
| Constraint-based models | Predicting metabolic phenotypes | Integration of omics data to study metabolic functions and identify potential therapeutic targets. | ucsd.edu |
| Mathematical model of folate-mediated one-carbon metabolism | Simulating gene-environment interactions and DNA methylation | Provides a platform to investigate the impact of genetic variations and environmental factors on folate metabolism and related processes. | duke.edu |
Artificial Neural Networks (ANNs) and other optimization algorithms are increasingly being used in folate-related research for prediction and process optimization. mdpi.comresearchgate.net These computational tools are particularly adept at modeling complex, non-linear relationships within large datasets.
In the context of prenatal diagnosis, a deep recurrent neural network assisted by a grey wolf optimizer was used to predict the association between gene polymorphisms (specifically the minimum folate carrier MFC A80G), maternal folic acid consumption, and the risk of neural tube defects (NTDs), achieving a high accuracy of 99.5%. frontiersin.org ANNs have also been applied to predict the efficacy of folic acid therapy in patients with hyperhomocysteinemia. researchgate.netresearchgate.net By integrating genetic risk scores with clinical and environmental factors, an ANN model demonstrated superior predictive accuracy compared to traditional logistic regression models. researchgate.net
ANNs are also utilized to explore complex gene-nutrient interactions. One study developed an ANN-based model to investigate how genetic polymorphisms in folate and xenobiotic metabolic pathways, along with nutritional and demographic variables, modulate susceptibility to breast cancer. nih.gov The model was able to explain a high degree of variability in breast cancer prediction and simulate the risk-reducing effects of folate intake. nih.gov
In the realm of bioprocessing, ANNs combined with optimization algorithms like the Grey Wolf Optimizer (GWO) have been used to model and optimize the extraction of folic acid. mdpi.comresearchgate.net This approach can predict the extraction efficiency based on various parameters such as the type of solvent, pH, and extractant concentration, achieving high yields. mdpi.comresearchgate.net Similarly, response surface methodology, a collection of statistical and mathematical techniques, has been used to optimize the culture conditions for microbial folate production, leading to a significant increase in yield. nih.gov
The table below highlights some applications of ANNs and optimization algorithms in folate research.
| Application Area | Algorithm/Method | Objective | Key Outcome | Citation |
| Prenatal Diagnosis | Deep Recurrent Neural Network with Grey Wolf Optimizer | Predict NTD risk based on gene polymorphism and folic acid intake. | Achieved 99.5% accuracy in predicting associations. | frontiersin.org |
| Therapy Efficacy Prediction | Artificial Neural Network (ANN) | Predict the efficacy of folic acid therapy for hyperhomocysteinemia. | ANN model showed higher accuracy than traditional logistic regression. | researchgate.net |
| Gene-Nutrient Interaction | Artificial Neural Network (ANN) | Explore interactions in folate and xenobiotic pathways affecting breast cancer susceptibility. | Model explained 94.2% variability and simulated protective effects of folate. | nih.gov |
| Folic Acid Extraction | ANN with Grey Wolf Optimizer (GWO) | Model and optimize the separation of folic acid from aqueous solutions. | Achieved an extraction efficiency of 99.56% under optimized conditions. | mdpi.comresearchgate.net |
| Folate Production | Response Surface Methodology | Optimize cultivation conditions for folate production by Streptococcus thermophilus. | Increased folate production by 26% compared to control conditions. | nih.gov |
Integration of In Vitro Data for Predictive Biochemical Modeling
Animal Model Research on Folic Acid Metabolism and Pathways
Animal models are crucial for investigating the intricate in vivo mechanisms of folic acid metabolism and its influence on various physiological and pathological processes. These models allow for controlled studies on how folate status affects gene expression, metabolic pathways, and health outcomes.
Folate metabolism is a fundamental cellular process that provides one-carbon units for the synthesis of nucleotides and for methylation reactions, including DNA methylation, which regulates gene expression. mdpi.comqdu.edu.cn Animal studies have been instrumental in elucidating the regulatory aspects of this pathway.
Research in mice has shown that dietary folate levels can significantly impact gene expression. For example, folate deficiency in a mouse model was found to decrease the expression of genes involved in spermatogenesis, such as Esr1, Cav1, and Elavl1, although this was not directly linked to changes in the methylation of their promoter regions. oncotarget.com Conversely, studies on lupus-prone mice have demonstrated that a diet rich in folic acid can increase DNA methylation levels, particularly in B lymphocytes, suggesting an immunomodulatory role. mdpi.com In vitro studies using adipocytes from these mice further revealed that folic acid treatment differentially modulates DNA methylation and gene expression related to inflammation and metabolism, depending on the weight status of the donor animal. mdpi.com
The expression of enzymes within the folate and methionine-homocysteine pathways is also subject to regulation by folic acid. In pregnant rats, folic acid supplementation was found to decrease the expression of key enzymes in the liver, such as phosphatidylethanolamine (B1630911) N-methyltransferase, cystathionine (B15957) β-synthase, and betaine-homocysteine methyltransferase. elsevier.es
Genetic models, such as mice with a hypomorphic mutation in the methionine synthase reductase (Mtrr) gene, have been pivotal in understanding the consequences of disrupted folate metabolism. frontiersin.org The Mtrrgt mutation impairs the utilization of methyl groups from the folate cycle, leading to developmental abnormalities that mirror those seen in folate deficiency, including developmental delay and congenital malformations. frontiersin.org These models underscore the importance of proper folate metabolism for rapid cell division and the epigenetic regulation of gene expression during development. frontiersin.org
The table below summarizes key findings on the regulation of folate metabolism and gene expression in animal models.
| Animal Model | Folic Acid Status | Key Findings on Gene/Enzyme Expression | Citation |
| Mouse | Folate deficiency | Decreased mRNA levels of ESR1, CAV1, and ELAVL1 in sperm. | oncotarget.com |
| Lupus-prone mouse | Folic acid-rich diet | Increased DNA methylation in B lymphocytes. | mdpi.com |
| Pregnant Rat | Folic acid supplementation | Decreased expression of enzymes in the methionine-homocysteine pathway (e.g., cystathionine β-synthase). | elsevier.es |
| Mtrrgt mutant mouse | Disrupted folate metabolism | Spectrum of developmental phenotypes linked to impaired methyl group utilization. | frontiersin.org |
Folic acid plays a critical role in the remethylation of homocysteine to methionine, a key step in one-carbon metabolism. qdu.edu.cnelsevier.es Consequently, folate status is inversely correlated with plasma homocysteine levels. physiology.org Elevated homocysteine (hyperhomocysteinemia) is linked to increased oxidative stress and is considered a risk factor for various diseases. nih.gov
Animal models have been extensively used to investigate the protective effects of folic acid against hyperhomocysteinemia-induced oxidative stress. Studies in rats have shown that folic acid supplementation can mitigate oxidative stress by acting as a free radical scavenger and by enhancing the activity of antioxidant enzymes. nih.govmdpi.com For example, in a rat model of fibromyalgia, a condition associated with oxidative stress, treatment with folic acid and melatonin (B1676174) significantly reduced lipid peroxidation and restored the levels of antioxidants like superoxide (B77818) dismutase and catalase. mdpi.com
In models of chronic kidney disease (CKD) induced by adenine (B156593) or folic acid in rats, both substances were found to induce inflammation and oxidative stress. nephropathol.comresearchgate.net These studies showed that folic acid, particularly at higher, more frequent doses, had a more potent pro-inflammatory and oxidative effect, as indicated by increased levels of markers like tumor necrosis factor-α (TNF-α) and malondialdehyde (MDA), and decreased levels of the antioxidant glutathione (B108866) (GSH). nephropathol.comresearchgate.net
Research on mice fed a high-fat diet, which induces hepatic oxidative stress, demonstrated that folic acid supplementation had a protective effect. cdnsciencepub.com It ameliorated liver injury and reduced oxidative stress, partly by transcriptionally regulating NADPH oxidase, an enzyme complex that generates reactive oxygen species (ROS). cdnsciencepub.com Similarly, in lead-exposed rats, folic acid was shown to alleviate kidney damage by increasing the levels of GSH and glutathione peroxidase (GSH-Px), thereby reducing the production of MDA. frontiersin.org
The table below presents findings from preclinical models on the influence of folic acid on homocysteine and oxidative stress.
| Preclinical Model | Condition | Folic Acid Intervention | Effect on Homocysteine & Oxidative Stress | Citation |
| Rat | Fibromyalgia (Reserpine-induced) | Folic acid + Melatonin treatment | Reduced lipid peroxidation; restored antioxidant enzyme levels (superoxide dismutase, catalase). | mdpi.com |
| Rat | Chronic Kidney Disease (CKD) | Folic acid-induced CKD | Increased inflammatory (TNF-α, IL-6) and oxidative stress (MDA) markers; decreased antioxidant (GSH) levels. | nephropathol.comresearchgate.net |
| Mouse | High-fat diet-induced obesity | Folic acid supplementation | Attenuated hepatic oxidative stress and liver injury; regulated NADPH oxidase expression. | cdnsciencepub.com |
| Rat | Lead exposure | Folic acid intervention | Alleviated oxidative damage in the kidney by increasing GSH and GSH-Px levels and reducing MDA. | frontiersin.org |
| A/J and C57BL/6J mice | Normal physiology | High vs. low folate diet | Higher folate diet reduced total homocysteine (tHcy) levels, with the effect varying by strain and sex. | physiology.org |
These studies in preclinical models highlight the dual role of folic acid. While it is essential for controlling homocysteine levels and protecting against oxidative stress under certain conditions, high doses can also exert pro-oxidative effects in specific pathological contexts. nih.govnephropathol.comresearchgate.netcdnsciencepub.com
Future Directions and Emerging Research Avenues for Folic Acid Hydrate
Elucidation of Unresolved Molecular Mechanisms of Folic Acid Action
While the role of folic acid in one-carbon metabolism is well-established, several molecular mechanisms of its action remain to be fully understood. nih.govmdpi.comresearchgate.net Future research is directed towards uncovering these less-defined pathways, which could reveal novel therapeutic targets and a deeper understanding of folate biology.
One area of intense investigation is the potential for folic acid to act beyond its classic role as a methyl donor. frontiersin.org This includes exploring its direct interactions with cellular components and its influence on signaling pathways independent of one-carbon transfer reactions. nih.gov For instance, the accumulation of unmetabolized folic acid and its potential to inhibit key enzymes like dihydrofolate reductase (DHFR) and methylenetetrahydrofolate reductase (MTHFR) are subjects of ongoing study. mdpi.comnih.gov Inhibition of these enzymes could disrupt the balance of the one-carbon cycle, impacting DNA synthesis, repair, and methylation processes. mdpi.comnih.gov
Furthermore, the precise mechanisms by which folate status influences the expression of folate receptors are not entirely clear. mdpi.com While it's known that folate deficiency can lead to the overexpression of folate receptor alpha (FRα), the epigenetic stimuli and regulatory pathways involved are still being elucidated. mdpi.com Research into how homocysteine levels and methylation patterns of the FRα gene contribute to this regulation is a key area of future inquiry. mdpi.com The compartmentalization of one-carbon metabolism within the cytosol, mitochondria, and nucleus also presents a complex picture that requires further investigation to understand how these parallel pathways are coordinated and regulated. frontiersin.orgtavernarakislab.gr
Development of Advanced Folic Acid-Based Targeted Delivery Systems
The overexpression of folate receptors on the surface of many cancer cells has made folic acid a popular ligand for targeted drug delivery. mdpi.comnih.gov This strategy aims to increase the concentration of therapeutic agents at the tumor site, thereby enhancing efficacy and reducing systemic toxicity. waocp.comrsc.org
Current research focuses on developing more sophisticated and efficient folic acid-based delivery systems. These include:
Folic Acid-Drug Conjugates: This approach involves directly linking folic acid to a cytotoxic drug, sometimes via a linker molecule. rsc.org Several of these small molecule-drug conjugates (SMDCs) have shown promise in preclinical studies and some have even entered clinical trials. mdpi.commdpi.com Future work will focus on optimizing the linker chemistry for controlled drug release and exploring new drug combinations. mdpi.com
Folic Acid-Functionalized Nanoparticles: A wide variety of nanocarriers, such as liposomes, polymeric nanoparticles, and metallic nanoparticles, are being decorated with folic acid to facilitate targeted delivery. mdpi.commdpi.com These nanoparticles can encapsulate a range of therapeutic payloads, including chemotherapy drugs, photosensitizers, and genetic material. mdpi.commdpi.com Research is ongoing to improve the stability, drug loading capacity, and biocompatibility of these nanosystems. mdpi.com For example, folate-conjugated liposomes have demonstrated enhanced uptake and anticancer activity in preclinical models of breast cancer. mdpi.com
The table below summarizes some of the key research findings in the development of advanced folic acid-based targeted delivery systems.
| Delivery System Type | Key Findings & Research Directions |
| Folic Acid-Drug Conjugates | Optimization of linker chemistry for controlled drug release; Exploration of novel drug combinations. mdpi.commdpi.com |
| Folic Acid-Functionalized Liposomes | Enhanced uptake and anticancer activity in breast cancer models; Development for chemophototherapy. mdpi.commdpi.com |
| Folic Acid-Polymeric Nanoparticles | Selective delivery of cisplatin (B142131) and paclitaxel (B517696) in lung and breast cancer models. mdpi.com |
| Folic Acid-Silica Nanoparticles | Enhanced anticancer effect of doxorubicin (B1662922) in cervical cancer cells. mdpi.com |
Further Investigation of Folic Acid's Role in Epigenetic Regulation Beyond Established Pathways
Folic acid's role in providing methyl groups for DNA methylation is a cornerstone of its function in epigenetic regulation. plos.orgcambridge.org However, emerging research suggests that its influence extends beyond this well-established pathway. Future investigations are aimed at exploring these novel epigenetic roles, which could have significant implications for understanding development and disease.
Studies have begun to show that folic acid can affect other epigenetic marks, such as histone modifications. plos.org For example, research has indicated that folic acid supplementation can lead to changes in histone H3 acetylation and phosphorylation. plos.org Specifically, in some cell models, excess folic acid has been linked to increased histone 3 acetylation at lysine (B10760008) 18 (H3K18ac) and histone 3 phosphorylation at serine 10 (H3S10p). plos.org The mechanisms underlying these changes and their functional consequences are still under investigation.
Furthermore, the interplay between folic acid, DNA methylation, and histone modifications is a complex area requiring deeper exploration. sciopen.com For instance, folate deficiency has been shown to alter the expression of DNA methyltransferases (DNMTs) and enhance histone H3K27 trimethylation (H3K27me3), leading to changes in the expression of key developmental genes. sciopen.com Understanding how folic acid orchestrates these interconnected epigenetic modifications is a key goal for future research.
Exploration of Novel Approaches for Folic Acid Production and Efficient Separation Technologies
The industrial production and purification of folic acid are critical for its use in food fortification and pharmaceuticals. Researchers are continuously exploring novel and more efficient methods for both its synthesis and separation.
In terms of production, novel chemical synthesis routes are being developed to improve yield and reduce the use of hazardous materials. One patented method, for example, utilizes a novel diimine intermediate to produce folic acid in high yield. google.com This process involves reacting 2-substituted malondialdehyde with p-aminobenzoyl-L-glutamic acid to form the diimine, which is then converted to folic acid. google.com Biocatalytic production methods are also an area of interest, offering a potentially more sustainable and environmentally friendly alternative to traditional chemical synthesis.
For separation and purification, advanced techniques are being investigated to overcome the limitations of traditional methods like high-performance liquid chromatography (HPLC), which can be time-consuming and generate significant solvent waste. latu.org.uy Microemulsion electrokinetic chromatography (MEEKC) has emerged as a powerful and rapid separation technique that requires smaller sample and solvent volumes. latu.org.uy Additionally, solid-phase extraction (SPE) methods using modified magnetic nanoparticles are being developed for the efficient extraction of folic acid from various samples. ajol.info Another promising approach involves reactive extraction using ionic liquids, which has shown high efficiency in recovering folic acid from aqueous solutions. mdpi.comresearchgate.netresearchgate.net
Research on Folic Acid Interactions with Emerging Biomaterials and Nanosystems for Enhanced Functionality
The unique properties of folic acid make it an attractive molecule for functionalizing a wide range of emerging biomaterials and nanosystems. This research aims to create advanced materials with enhanced functionality for various biomedical applications, particularly in drug delivery and biosensing.
One area of focus is the interaction of folic acid with graphene-based materials. Folic acid-conjugated graphene oxide has been investigated as a pH-responsive nanocarrier for the targeted delivery of chemotherapy drugs like doxorubicin. nih.govbohrium.com The high surface area of graphene oxide allows for efficient drug loading, while the folic acid targeting moiety facilitates uptake by cancer cells. nih.gov Furthermore, the π-π stacking interactions between folic acid and polydopamine have been shown to enhance the ordered structure of polydopamine nanofibers, which could have applications in organic electronics and biomaterials. rsc.org
Hydrogels are another class of biomaterials being functionalized with folic acid. Injectable, thermo-sensitive hydrogels containing folic acid-conjugated graphene oxide have been developed for the localized and sustained release of anticancer drugs. nih.gov Additionally, chitosan-carrageenan hydrogels modified with graphene oxide are being explored for the development of electrochemical sensors for the simultaneous detection of dopamine (B1211576) and folic acid. researchgate.net
The interaction of folic acid with nanocrystalline apatites, which mimic bone mineral, is also being studied for applications in oncology. acs.orgnih.gov These folic acid-functionalized apatites could serve as platforms for the targeted delivery of anticancer drugs to bone tumors. acs.org
The table below provides a summary of research on the interaction of folic acid with various biomaterials and nanosystems.
| Biomaterial/Nanosystem | Application/Functionality | Key Findings |
| Graphene Oxide | Targeted drug delivery | pH-responsive release of doxorubicin; Enhanced cellular uptake. nih.govbohrium.com |
| Polydopamine Nanofibers | Organic electronics, biomaterials | Enhanced ordered-stacking via π-π interactions. rsc.org |
| Hydrogels | Localized drug delivery, biosensing | Sustained release of anticancer drugs; Electrochemical detection of folic acid. nih.govresearchgate.net |
| Nanocrystalline Apatites | Targeted therapy for bone cancer | Potential for targeted delivery of anticancer drugs to bone tumors. acs.orgnih.gov |
Q & A
Q. What experimental protocols are recommended for assessing the stability of folic acid hydrate under varying pH conditions?
Answer: To evaluate stability, design a controlled experiment with the following steps:
Sample Preparation: Prepare aqueous solutions of this compound at concentrations relevant to biological systems (e.g., 0.1–1.0 mg/mL). Adjust pH using buffers (e.g., phosphate buffer for pH 7.4, acetate buffer for acidic conditions).
Incubation: Expose samples to target pH levels (e.g., 2.0, 7.4, 9.0) at 37°C to simulate physiological or storage conditions.
Analysis: Use high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) to quantify degradation products. Monitor peak area reduction over time to calculate degradation kinetics .
Data Interpretation: Apply Arrhenius equations to predict shelf-life under different temperatures. Include controls (e.g., inert atmosphere vs. aerobic conditions) to isolate pH-specific effects .
Q. How should researchers design a study to investigate the bioavailability of this compound in cellular models?
Answer: A robust bioavailability study requires:
- Cell Culture: Use human intestinal epithelial cells (e.g., Caco-2) to mimic absorption. Pre-incubate cells with this compound (1–10 µM) for 24–48 hours.
- Transport Assays: Measure apical-to-basolateral transport using Ussing chambers. Compare results with a negative control (e.g., folic acid-free medium).
- Quantification: Employ LC-MS/MS to detect folic acid and its metabolites (e.g., tetrahydrofolate) in basolateral compartments. Normalize data to protein content or cell count .
Advanced Research Questions
Q. How can contradictory findings in clinical trials on this compound’s efficacy in preventing neural tube defects (NTDs) be reconciled?
Answer: Address contradictions through:
- Meta-Analysis: Pool data from randomized trials (e.g., Czeizel et al., 1992) and cohort studies. Use funnel plots to assess publication bias and heterogeneity metrics (I²) to quantify variability .
- Subgroup Analysis: Stratify by confounding factors (e.g., maternal folate status, genetic polymorphisms like MTHFR C677T). For example, Czeizel’s trial showed a 100% reduction in NTDs with periconceptional supplementation (0.8 mg/day), but this effect may diminish in folate-replete populations .
- Dose-Response Modeling: Compare outcomes across dosage regimens (e.g., 0.4 mg vs. 0.8 mg) to identify thresholds for efficacy .
Q. What methodologies are critical for ensuring reproducibility in this compound’s interaction studies with other micronutrients?
Answer: Key steps include:
Standardized Buffers: Use chelator-free buffers to avoid interactions with divalent cations (e.g., Zn²⁺, Mg²⁺), which can alter folic acid’s redox stability.
Spectroscopic Validation: Confirm binding interactions via UV-Vis spectroscopy (shift in λmax) or fluorescence quenching. For example, iron(III) may oxidize folic acid, detectable at 350 nm .
Statistical Rigor: Predefine sample size using power analysis (α = 0.05, β = 0.2) and report effect sizes with 95% confidence intervals. Use blinded data analysis to reduce bias .
Data Analysis and Reporting
Q. What are best practices for reporting negative results in this compound research?
Answer:
- Transparency: Clearly state hypotheses and pre-register protocols (e.g., on Open Science Framework) to distinguish true negatives from Type II errors.
- Contextualization: Compare results with prior literature. For example, if folic acid fails to reduce cleft palate incidence (as in Czeizel’s trial), discuss potential mechanisms (e.g., folate-independent pathways in craniofacial development) .
- Data Deposition: Share raw datasets in repositories like Zenodo to enable reanalysis .
Ethical and Regulatory Considerations
Q. How should researchers address ethical challenges in clinical trials involving this compound supplementation?
Answer:
- Informed Consent: Disclose risks of over-supplementation (e.g., masking B₁₂ deficiency) and benefits (e.g., NTD prevention). Use lay language in consent forms .
- Monitoring: Implement Data Safety Monitoring Boards (DSMBs) to review adverse events, especially in high-risk pregnancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
